molecular formula C17H25NO7 B606518 Cbz-NH-PEG3-C2-acid

Cbz-NH-PEG3-C2-acid

カタログ番号: B606518
分子量: 355.4 g/mol
InChIキー: SBHUTZVKPJPFBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cbz-N-amido-PEG3-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The protected amine can be deprotected by acidic conditions.

特性

IUPAC Name

3-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO7/c19-16(20)6-8-22-10-12-24-13-11-23-9-7-18-17(21)25-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHUTZVKPJPFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Cbz-NH-PEG3-C2-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Cbz-NH-PEG3-C2-acid, a bifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, provides established experimental protocols for its use, and illustrates its role in modern therapeutic modalities.

Core Chemical Identity and Properties

This compound, systematically named 3-(2-(2-(2-(benzyloxycarbonylamino)ethoxy)ethoxy)ethoxy)propanoic acid, is a versatile heterobifunctional linker. It features a carboxybenzyl (Cbz)-protected amine at one terminus and a carboxylic acid at the other, separated by a triethylene glycol (PEG3) spacer. This structure imparts a unique combination of stability, reactivity, and hydrophilicity, making it an invaluable tool in the synthesis of complex biomolecules.

The Cbz group offers a stable protecting group for the amine functionality, which can be selectively removed under specific conditions, such as catalytic hydrogenolysis or strong acidic cleavage, allowing for subsequent conjugation steps. The terminal carboxylic acid can be readily activated to form a stable amide bond with primary amine groups on therapeutic agents, targeting ligands, or other molecules of interest. The hydrophilic PEG3 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, can reduce immunogenicity, and provides spatial separation between the conjugated moieties.

Physicochemical and Biological Properties

The following tables summarize the key quantitative data for this compound.

Identifier Value Source
IUPAC Name 3-(2-(2-(2-(benzyloxycarbonylamino)ethoxy)ethoxy)ethoxy)propanoic acid-
Molecular Formula C17H25NO7[1]
Molecular Weight 355.38 g/mol [2]
CAS Number 1310327-18-4[1][2]
SMILES O=C(OCC1=CC=CC=C1)NCCOCCOCCOCCC(O)=O[1][2]
InChI Key SBHUTZVKPJPFBD-UHFFFAOYSA-N[3]
Property Value Notes
Appearance Colorless to light yellow liquid[2]
Purity Typically ≥98%[1]
Density ~1.197 g/cm³Predicted value[2]
Solubility Soluble in DMSO (100 mg/mL)[2]
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 6 months[2]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a cornerstone in the construction of various bioconjugates.

  • PROTACs (Proteolysis-Targeting Chimeras): This molecule is widely used as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The this compound linker connects the target-binding ligand and the E3 ligase-binding ligand.

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic drug to an antibody, facilitating targeted delivery to cancer cells.[3]

  • Peptide and Peptidomimetic Synthesis: It serves as a building block for creating modified peptides with enhanced properties.[3]

  • Targeted Drug Delivery: The linker can conjugate drugs to targeting moieties like antibodies or small molecules, concentrating the therapeutic effect at the site of disease and minimizing off-target side effects.[3]

  • Nanoparticle Functionalization: Covalent attachment of this compound to nanoparticle surfaces enhances their stability, biocompatibility, and circulation time for applications in drug delivery and medical imaging.[3]

Experimental Protocols

The following are detailed methodologies for the key chemical transformations involving this compound.

Amide Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid moiety of this compound and its subsequent coupling to a primary amine-containing molecule (R-NH2).

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule (R-NH2)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine hydrochloride, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.

  • Activation:

    • Dissolve this compound (1 equivalent) in Activation Buffer.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Coupling:

    • Dissolve the amine-containing molecule (R-NH2) (1 to 1.2 equivalents) in Coupling Buffer.

    • Add the R-NH2 solution to the activated linker solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification: Purify the resulting conjugate using appropriate chromatographic techniques, such as reverse-phase HPLC or size-exclusion chromatography.

Cbz Deprotection via Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz protecting group to yield a free primary amine.

Materials:

  • Cbz-protected conjugate

  • Palladium on carbon (Pd/C), 10% w/w

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolution: Dissolve the Cbz-protected conjugate (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere. Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine conjugate. Further purification can be performed by chromatography if necessary.

Mandatory Visualizations

The following diagrams illustrate the key workflows and applications of this compound.

G Figure 1: Workflow for Bioconjugation using this compound start This compound activation Activate Carboxylic Acid (EDC, NHS) start->activation activated_linker NHS-activated Linker activation->activated_linker coupling Couple to R-NH2 activated_linker->coupling cbz_conjugate Cbz-Protected Conjugate coupling->cbz_conjugate deprotection Cbz Deprotection (H2, Pd/C) cbz_conjugate->deprotection final_conjugate Final Amine-Functionalized Conjugate deprotection->final_conjugate G Figure 2: Role of this compound in PROTAC Formation linker This compound linker->center poi_ligand Target Protein (POI) Ligand poi_ligand->center e3_ligand E3 Ligase Ligand e3_ligand->center protac PROTAC Molecule center->protac

References

The Strategic Application of Cbz-NH-PEG3-C2-acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of therapeutic development, the strategic use of bifunctional molecules has become paramount. Among the critical components enabling these advanced therapies is the linker molecule, which dictates the efficacy, selectivity, and pharmacokinetic properties of the final conjugate. This technical guide provides an in-depth examination of Cbz-NH-PEG3-C2-acid, a versatile heterobifunctional linker, with a primary focus on its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will explore its structural significance, role in bioconjugation, and the impact of its PEGylated nature on drug design. This guide will further provide detailed experimental protocols for the synthesis and evaluation of PROTACs, alongside a quantitative analysis of the influence of linker length on degradation efficacy.

Introduction to this compound: A Multifunctional Linker

This compound is a chemical entity belonging to the class of PEGylated bifunctional linkers. Its structure is characterized by three key components:

  • A carbobenzyloxy (Cbz) protected amine group, which provides a stable, yet removable, protecting group for the terminal amine. This allows for selective reactions at the other end of the molecule.

  • A triethylene glycol (PEG3) spacer, which imparts hydrophilicity, enhances solubility, and provides a defined spatial separation between the conjugated molecules.[1][2]

  • A terminal carboxylic acid , which serves as a reactive handle for conjugation to amine-containing molecules through the formation of a stable amide bond.[1][3]

These features make this compound an invaluable tool in various bioconjugation applications, including peptide synthesis, targeted drug delivery, and the functionalization of nanomaterials.[1] However, its most prominent role in contemporary research is in the construction of PROTACs.

Core Application: A Building Block for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's native protein degradation machinery—the ubiquitin-proteasome system—to selectively eliminate target proteins.[1] A PROTAC consists of two ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5][6] this compound and similar PEG-containing linkers are frequently employed in the synthesis of these molecules.[4][6][7][8][9][10]

The role of the linker is not merely to connect the two ligands; its length and composition are critical determinants of the PROTAC's efficacy.[1] The PEG3 spacer in this compound offers several advantages in this context:

  • Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the overall solubility and cell permeability of the often large and hydrophobic PROTAC molecule.

  • Optimal Ternary Complex Formation: The linker provides the necessary flexibility and spatial orientation for the productive formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This geometric arrangement is crucial for efficient ubiquitination of the target protein.

  • Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic molecules.[2]

The PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC synthesized using a linker like this compound is a catalytic process that results in the degradation of the target protein.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination E1, E2, Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data Presentation: The Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. Insufficient linker length may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in unfavorable conformational flexibility. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

The following tables summarize data from studies on PROTACs targeting Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1), demonstrating the profound effect of linker length on degradation potency.

Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths

PROTAC Linker Length (atoms) % ERα Degraded (at 10 µM) IC50 (µM) in MCF7 cells
9 ~50% >10
12 ~75% ~5
16 ~95% ~1
19 ~70% ~5

| 21 | ~60% | >10 |

Table 2: Degradation Potency of TBK1-Targeting PROTACs

PROTAC Linker Length (atoms) DC50 (nM) Dmax (%)
< 12 No degradation observed -
21 3 96%

| 29 | 292 | 76% |

Data compiled from publicly available research.

These data clearly illustrate that an optimal linker length is crucial for achieving high degradation efficacy. For ERα, a 16-atom linker was found to be optimal, while for TBK1, a 21-atom linker demonstrated the highest potency. This underscores the necessity of a systematic approach to linker design and optimization in PROTAC development.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using a Cbz-NH-PEG-acid linker and for the evaluation of its degradation activity.

General Synthesis of a BTK-Targeting PROTAC

This protocol describes a synthetic route for a PROTAC targeting Bruton's tyrosine kinase (BTK), using a this compound linker and pomalidomide as the E3 ligase ligand.

Synthesis_Workflow cluster_0 Step 1: Synthesis of E3 Ligase-Linker Intermediate cluster_1 Step 2: Cbz Deprotection cluster_2 Step 3: Final Coupling Reaction Pomalidomide Pomalidomide (E3 Ligase Ligand) Intermediate Pomalidomide-Linker-Cbz Pomalidomide->Intermediate HATU, DIPEA, DMF Linker This compound Linker->Intermediate Deprotection Deprotected Intermediate (Pomalidomide-Linker-NH2) Intermediate->Deprotection H2, Pd/C Final_PROTAC Final PROTAC (BTK-Linker-Pomalidomide) Deprotection->Final_PROTAC HATU, DIPEA, DMF BTK_Ligand BTK Ligand (e.g., Ibrutinib analogue with carboxylic acid) BTK_Ligand->Final_PROTAC Purification Purification by HPLC Final_PROTAC->Purification BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Proteasome Proteasome BTK->Proteasome Ub PROTAC BTK PROTAC PROTAC->BTK Degradation PROTAC->Proteasome Recruits E3 Ligase PKC PKCβ PLCg2->PKC NFkB NF-κB Pathway PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

References

Cbz-NH-PEG3-C2-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of Cbz-NH-PEG3-C2-acid, a bifunctional linker commonly utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex bioconjugates.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. These values are critical for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

ParameterValueReference
Molecular Formula C₁₇H₂₅NO₇[1][2]
Molecular Weight 355.387 g/mol [2]
Alternate Molecular Weight 355.4 g/mol [1]

Experimental Protocols

The determination of the molecular formula and weight of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

Methodology: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion.

  • Mass Analysis: The ionized sample is guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

  • Formula Determination: The exact mass measurement is used by specialized software to calculate the most probable elemental composition, thus confirming the molecular formula of C₁₇H₂₅NO₇. The monoisotopic mass is then calculated from this formula to provide the precise molecular weight.

Methodology: Elemental Analysis

  • Sample Combustion: A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen.

  • Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂) are separated using chromatographic techniques.

  • Detection: The amount of each gas is quantified using thermal conductivity or infrared detectors.

  • Composition Calculation: The percentage composition of Carbon, Hydrogen, and Nitrogen in the molecule is determined. These percentages are then used to derive the empirical formula, which is subsequently converted to the molecular formula using the molecular weight information obtained from mass spectrometry.

Molecular Structure and Logical Relationships

The structure of this compound incorporates three key functional components: a Cbz-protected amine, a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. The logical relationship and connectivity of these components are illustrated in the following diagram.

G Cbz Cbz (Carbobenzyloxy) Group (Amine Protection) PEG3 PEG3 Spacer (Hydrophilicity & Spacing) Cbz->PEG3 Amide Linkage Acid Carboxylic Acid (Conjugation Handle) PEG3->Acid Ether & Alkyl Linkage

Caption: Functional components of this compound.

References

solubility of Cbz-NH-PEG3-C2-acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Cbz-NH-PEG3-C2-acid, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. An understanding of its solubility in various solvent systems is critical for its effective use in synthesis, purification, and formulation processes. This document outlines the molecule's structural components, predictable solubility profile, a summary of available quantitative data, and a detailed experimental protocol for solubility determination.

Introduction to this compound

This compound is a heterobifunctional linker molecule featuring a carboxybenzyl (Cbz)-protected amine, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. Its molecular weight is approximately 355.38 g/mol .[1][2] This structure allows for the sequential and controlled conjugation of different molecular entities. The hydrophilic PEG3 spacer is incorporated to enhance the aqueous solubility of the resulting conjugate molecule.[1][3] The terminal carboxylic acid can be activated to react with primary amines, while the Cbz group serves as a stable protecting group for the amine, which can be removed under specific conditions for further modification.[1] Given its integral role in complex molecule synthesis, particularly in the burgeoning field of PROTACs, a thorough understanding of its solubility is paramount for researchers.

Molecular Structure and Predicted Solubility

The solubility of this compound is governed by the interplay of its distinct structural motifs:

  • Cbz (Carbobenzyloxy) Group: This aromatic group is largely nonpolar and hydrophobic, contributing to solubility in organic solvents.

  • PEG3 Spacer: The triethylene glycol chain is highly polar and hydrophilic due to the repeating ether linkages, significantly enhancing solubility in aqueous and polar solvents.[4][5]

  • Terminal Carboxylic Acid: This functional group is polar and can ionize to a carboxylate anion at neutral or basic pH, which dramatically increases aqueous solubility.

  • Amide Linkage: The amide bond is polar and capable of hydrogen bonding.

This combination of hydrophobic and hydrophilic regions gives the molecule an amphiphilic character.[6] Consequently, it exhibits a dual solubility profile, making it soluble in both water and a range of organic solvents, a valuable property for flexible synthesis and formulation strategies.[1]

Quantitative and Qualitative Solubility Data

Solvent ClassSolvent ExampleSolubilityConcentrationNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO)High100 mg/mL (281.39 mM)Ultrasonic assistance may be required. DMSO is hygroscopic, which can impact solubility.[2]
Dimethylformamide (DMF)HighSolubleOften used in peptide synthesis where similar structures are employed.[7]
Aqueous WaterModerateSolubleSolubility is pH-dependent; expected to increase significantly at pH > 6 as the carboxylic acid deprotonates. The PEG chain enhances water solubility.[1][3]
Phosphate-Buffered Saline (PBS)ModerateSolubleSimilar to water, solubility is expected to be good at physiological pH (7.4).
Polar Protic Methanol, EthanolHighSolubleThese solvents can engage in hydrogen bonding with the PEG chain and carboxylic acid.[6][8]
Nonpolar / Weakly Polar Hexane, TolueneLow / InsolubleInsolubleThe polar PEG chain and carboxylic acid limit solubility in nonpolar media.
Dichloromethane (DCM), ChloroformModerateSolubleOften used for extraction and purification of Cbz-protected compounds.

Note: The qualitative assessments ("High," "Moderate," "Low") are inferred from the molecule's chemical structure and the known behavior of similar PEGylated and Cbz-protected compounds.

Experimental Protocol for Solubility Determination

This section provides a standardized methodology for determining the solubility of this compound in a solvent of interest. The equilibrium shake-flask method is described, which is a gold standard for solubility assessment.

4.1 Materials and Reagents

  • This compound

  • Solvents of interest (e.g., Water, PBS, DMSO, Ethanol)

  • Calibrated analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Micropipettes

  • Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

4.2 Procedure

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a short period to let the excess solid settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

4.3 Data Analysis Calculate the solubility (S) using the following formula:

S (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of a chemical compound like this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Decision start Start: Define Compound (this compound) struct_analysis Analyze Molecular Structure (Hydrophilic/Hydrophobic Parts) start->struct_analysis solvent_select Select Candidate Solvents (Aqueous, Polar, Nonpolar) struct_analysis->solvent_select add_excess Add Excess Compound to Vial solvent_select->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate with Agitation (e.g., 24h at 25°C) add_solvent->equilibrate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate sample Sample Supernatant separate->sample quantify Quantify Concentration (e.g., HPLC-UV) sample->quantify calc_sol Calculate Solubility (mg/mL) quantify->calc_sol decision Solubility Adequate? calc_sol->decision optimize Optimize Conditions (pH, Co-solvent, Temp.) decision->optimize No proceed Proceed with Application (Synthesis, Formulation) decision->proceed Yes optimize->solvent_select Re-test

Caption: Workflow for determining and optimizing compound solubility.

Conclusion

This compound possesses a favorable dual solubility profile, rendering it soluble in polar organic solvents like DMSO and DMF, as well as in aqueous media, particularly at neutral to alkaline pH. This versatility is a direct result of its amphiphilic chemical structure, which combines a hydrophobic Cbz moiety with a hydrophilic PEG spacer and a polar carboxylic acid group. For applications requiring precise concentration knowledge, the experimental protocol provided herein offers a reliable method for quantitative solubility determination. This understanding is essential for researchers to effectively utilize this linker in the synthesis of next-generation therapeutics.

References

A Comprehensive Technical Guide to Cbz-NH-PEG3-C2-acid: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cbz-NH-PEG3-C2-acid, a bifunctional linker critical in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical properties, supplier information, and its application in bioconjugation and drug discovery, with a focus on the synthesis of PROTACs.

Core Compound Information

This compound , with the CAS number 1310327-18-4 , is a polyethylene glycol (PEG)-based linker molecule.[1][2][3][4][5] Its structure features a terminal carboxylic acid and a carboxybenzyl (Cbz)-protected amine, connected by a three-unit PEG spacer. This configuration allows for the sequential or orthogonal conjugation of two different molecular entities, making it a valuable tool in the construction of complex bioconjugates.

Physicochemical Properties
PropertyValueReference
CAS Number 1310327-18-4[1][2][3][4][5]
Molecular Formula C17H25NO7[3][5]
Molecular Weight 355.38 g/mol [3][4]
Appearance Viscous Liquid[3][4]
Purity ≥95% - ≥98% (Varies by supplier)[2][3][5]
Storage Conditions -20°C, protected from light and moisture[2][5]
Supplier Information

A variety of chemical suppliers offer this compound. Researchers should inquire with the suppliers for the most current pricing, availability, and purity specifications.

Selected Suppliers:

  • BroadPharm

  • MedChemExpress

  • AxisPharm

  • Biopharma PEG

  • Chem-Impex

  • PurePEG

  • Benchchem

Role in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a linker to connect the target protein ligand and the E3 ligase ligand. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

The bifunctional nature of this compound allows for a strategic synthetic approach. The terminal carboxylic acid can be coupled with an amine-containing molecule, while the Cbz-protected amine can be deprotected to reveal a primary amine for subsequent conjugation.

Experimental Protocols and Methodologies

While specific reaction conditions will vary depending on the substrates, the following sections provide detailed, representative protocols for the key chemical transformations involving this compound.

Amide Bond Formation via Carboxylic Acid Activation

The terminal carboxylic acid of this compound can be coupled with a primary or secondary amine of a target molecule (e.g., an E3 ligase ligand or a target protein binder) using standard peptide coupling reagents.

Objective: To form a stable amide bond between this compound and an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing substrate

  • Coupling reagent (e.g., HATU, EDC with HOBt)

  • Anhydrous, aprotic solvent (e.g., DMF, DCM)

  • Tertiary amine base (e.g., DIPEA)

  • Reagents for work-up and purification (e.g., saturated aqueous NaHCO3, brine, anhydrous Na2SO4, silica gel for chromatography)

Procedure (Representative):

  • Dissolve this compound (1.0 eq) and the amine-containing substrate (1.0-1.2 eq) in anhydrous DMF.

  • Add a tertiary amine base such as DIPEA (2.0-3.0 eq) to the solution.

  • In a separate vial, dissolve the coupling reagent, for example, HATU (1.1 eq), in a minimal amount of anhydrous DMF.

  • Add the coupling reagent solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide conjugate.

Cbz Group Deprotection

The Cbz protecting group is typically removed by catalytic hydrogenolysis to yield a free amine, which can then be used for further conjugation.

Objective: To deprotect the Cbz-protected amine to reveal a primary amine.

Materials:

  • Cbz-protected conjugate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen source (e.g., H2 gas balloon or a hydrogenation apparatus)

  • Inert filtering aid (e.g., Celite)

Procedure (Representative):

  • Dissolve the Cbz-protected conjugate in a suitable solvent such as methanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine product. This product may be used in the next step without further purification.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Cbz Deprotection cluster_step3 Step 3: Second Coupling Cbz_Linker This compound Coupling Amide Bond Formation Cbz_Linker->Coupling Amine_Molecule Amine-containing Molecule (A) Amine_Molecule->Coupling Intermediate Cbz-Protected Intermediate Coupling->Intermediate Deprotection Cbz Deprotection (e.g., H2, Pd/C) Intermediate->Deprotection Amine_Intermediate Amine-Functionalized Intermediate Deprotection->Amine_Intermediate Coupling2 Amide Bond Formation Amine_Intermediate->Coupling2 Carboxylic_Acid_Molecule Carboxylic Acid-containing Molecule (B) Carboxylic_Acid_Molecule->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC Mechanism of Action

PROTAC_MoA cluster_system Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Proteasome Proteasome POI->Proteasome targeted to Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination leads to Ubiquitination->POI tags Degradation Degradation Proteasome->Degradation results in

Caption: The catalytic mechanism of action for a PROTAC, leading to target protein degradation.

This guide serves as a foundational resource for researchers utilizing this compound in their synthetic and drug discovery endeavors. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant safety data sheets (SDS) for all reagents and perform a thorough risk assessment before commencing any experimental work.

References

The Strategic Role of the Carbobenzyloxy (Cbz) Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug delivery, the precise control of chemical reactions is paramount. Protecting groups are fundamental tools that enable this control, and among them, the Carbobenzyloxy (Cbz or Z) group holds a significant position.[1] This technical guide provides a comprehensive exploration of the function of the Cbz protecting group when incorporated into Polyethylene Glycol (PEG) linkers. While traditionally known for its robustness in peptide synthesis, the Cbz group offers unique functionalities within PEG linkers, particularly in applications requiring stable amine protection and subsequent controlled deprotection or specific analytical workflows.[2][3] This guide will delve into the core functions of the Cbz group in this context, present quantitative data, detail experimental protocols, and provide visual representations of key processes.

Core Functions of the Cbz Protecting Group in PEG Linkers

The primary role of the Cbz group in PEG linkers is the protection of amine functionalities.[4] This protection is crucial during the synthesis of the linker itself and in subsequent conjugation reactions where the amine's nucleophilicity would otherwise lead to undesirable side reactions.[1] The Cbz group forms a stable carbamate linkage with the amine, which is resistant to a range of chemical conditions.[2]

Key Advantages of Cbz Protection in PEG Linkers:
  • Stability: The Cbz group is notably stable under both acidic and basic conditions, providing a robust shield for the amine during multi-step synthetic processes.[3][5] This stability is a key advantage over other protecting groups like Boc (tert-Butoxycarbonyl), which is acid-labile.[2]

  • Orthogonality: The deprotection of the Cbz group is typically achieved through catalytic hydrogenolysis, a mild and neutral process.[3] This provides orthogonality with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, allowing for selective deprotection strategies in complex molecules.[2]

  • Facilitating Purification: The introduction of the aromatic Cbz group can increase the crystallinity and hydrophobicity of the PEG linker, which can aid in its purification by chromatography or crystallization.[5]

  • Enabling Specific Bioanalytical Strategies: As will be detailed, the Cbz group can be strategically incorporated into a PEG linker to facilitate the characterization of PEGylated proteins.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Cbz-protected PEG linkers and the stability of the Cbz group.

Table 1: Stability of Cbz Protecting Group under Various Conditions

ConditionReagent/EnvironmentStability of Cbz GroupReference
Acidic Trifluoroacetic Acid (TFA)Generally Stable[2]
HBr in Acetic AcidCleaved[5]
Concentrated HClCan be cleaved under harsh conditions[6]
Basic Piperidine (20% in DMF)Stable[3]
NaOH (aqueous)Generally Stable[5]
Hydrogenolysis H₂, Pd/CCleaved[3]
Physiological pH 7.4Stable[7]

Table 2: Transglutaminase-Mediated Conjugation Efficiency using a Cbz-Protected PEG Linker

ProteinPEG LinkerConjugation SiteConjugation Efficiency (%)Reference
Interferon α-2bcbzQGRGG{cys(PEG(5K))}K164>99[8]
Interferon α-2bcbzQGEGG{cys(PEG(5K))}K16496[8]
Interleukin-2cbzQGRGG{cys(PEG(0.5K))}K3174[8]

Experimental Protocols

General Protocol for Solid-Phase Synthesis of a Cbz-Protected Peptide-PEG Linker

This protocol describes a general approach for the synthesis of a peptide-PEG linker with an N-terminal Cbz protecting group using solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Start with a suitable resin for peptide synthesis (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling reagent cocktail (e.g., HBTU/HOBt or HATU in the presence of a base like DIEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

  • Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

  • Cbz-Amino Acid Coupling: For the final N-terminal amino acid, use a Cbz-protected amino acid (e.g., Cbz-Gln-OH) for the coupling step.

  • PEGylation: After the peptide sequence is assembled, the PEG moiety can be introduced. If the peptide sequence contains a unique functional group for PEGylation (e.g., a cysteine residue), a maleimide-functionalized PEG can be reacted with the resin-bound peptide.

  • Cleavage and Deprotection: Cleave the Cbz-protected peptide-PEG linker from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water). The Cbz group will remain intact under these conditions.

  • Purification: Purify the crude linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final Cbz-protected peptide-PEG linker using mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.

Protocol for Transglutaminase-Mediated Protein PEGylation using a Cbz-Protected Linker

This protocol is adapted from a study on the PEGylation of Interferon α-2b (IFN) using a Cbz-protected glutamine-containing PEG linker.[8]

  • Reagent Preparation:

    • Prepare a stock solution of the protein (e.g., IFN) at 10 µM in 100 mM MOPS buffer, pH 7.5.

    • Prepare a stock solution of the Cbz-protected PEG linker (e.g., cbzQGRGG-PEG) at 1 mM in the same buffer.

    • Prepare a stock solution of microbial transglutaminase (mTG) at 10 µM in the same buffer.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the protein, linker, and mTG in a 1:20:1 molar ratio (protein:linker:mTG).

    • Incubate the reaction mixture at 37°C for 6 hours.

    • Continue the incubation at room temperature overnight.

  • Analysis of Conjugation:

    • Analyze the crude reaction mixture by LC-MS to determine the extent of PEGylation and the molecular weight of the conjugate.

Protocol for Cbz Deprotection by Catalytic Hydrogenolysis

This is a general protocol for the removal of the Cbz group from a PEGylated peptide or linker.

  • Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere, either by using a hydrogen-filled balloon or a dedicated hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or monitoring CO₂ evolution).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed by chromatography if necessary.

Visualizing the Role of the Cbz Group in PEG Linkers

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involving the Cbz protecting group in PEG linkers.

Cbz_Protection_Deprotection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection (Hydrogenolysis) Amine Amine (R-NH2) CbzProtected Cbz-Protected Amine (R-NH-Cbz) Amine->CbzProtected Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->CbzProtected Base Base (e.g., NaHCO3) Base->CbzProtected CbzProtected_dep Cbz-Protected Amine (R-NH-Cbz) DeprotectedAmine Deprotected Amine (R-NH2) CbzProtected_dep->DeprotectedAmine Cleavage Toluene Toluene CbzProtected_dep->Toluene CO2 CO2 CbzProtected_dep->CO2 H2_PdC H2, Pd/C H2_PdC->DeprotectedAmine

General scheme of Cbz protection of an amine and its deprotection via hydrogenolysis.

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell couple1 Couple Fmoc-AA-OH swell->couple1 wash1 Wash couple1->wash1 deprotect1 Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect1 wash2 Wash deprotect1->wash2 couple_n Repeat Coupling/ Deprotection Cycles wash2->couple_n couple_n->couple1 More AAs couple_cbz Couple Cbz-AA-OH couple_n->couple_cbz Final AA wash3 Wash couple_cbz->wash3 pegylate On-Resin PEGylation wash3->pegylate wash4 Wash pegylate->wash4 cleave Cleave from Resin (TFA Cocktail) wash4->cleave purify Purify by RP-HPLC cleave->purify end Cbz-Peptide-PEG Linker purify->end

Generalized workflow for the solid-phase synthesis of a Cbz-protected peptide-PEG linker.

Analytical_Workflow cluster_conjugation Enzymatic Conjugation cluster_analysis Analytical Characterization Protein Target Protein (e.g., Interferon) PEG_Protein PEGylated Protein Protein->PEG_Protein Cbz_Linker Cbz-QGRGG-PEG Cbz_Linker->PEG_Protein mTG Transglutaminase (mTG) mTG->PEG_Protein catalyzes Denature Denature & Reduce PEG_Protein->Denature Alkylate Alkylate Denature->Alkylate Digest Enzymatic Digestion (e.g., Trypsin) Alkylate->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Identify Peptide with Cbz-QGR modification LCMS->Identify

Experimental workflow for transglutaminase-mediated PEGylation and subsequent analytical characterization.

Conclusion

The Carbobenzyloxy (Cbz) protecting group serves as a versatile and robust tool in the design and application of PEG linkers. Its stability across a range of pH conditions and its orthogonal deprotection via hydrogenolysis make it a valuable component in the synthesis of complex bioconjugates.[3][5] While its primary function is the steadfast protection of amine groups, the strategic inclusion of the Cbz group can also enable innovative analytical methodologies for the characterization of PEGylated proteins, as demonstrated in the case of transglutaminase-mediated conjugation.[8] For researchers and drug development professionals, a thorough understanding of the properties and protocols associated with the Cbz group is essential for leveraging its full potential in the development of next-generation biotherapeutics and drug delivery systems.

References

The Pivotal Role of the PEG3 Spacer in Bifunctional Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and application of the triethylene glycol (PEG3) spacer in the design and function of bifunctional linkers. Bifunctional linkers are critical components in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), connecting a targeting moiety to an effector molecule. The choice of the spacer element within these linkers is paramount, as it significantly influences the overall properties and efficacy of the final conjugate. The PEG3 spacer, with its distinct physicochemical properties, offers a balance of hydrophilicity, flexibility, and length that is advantageous in many bioconjugation applications.

Core Properties of the PEG3 Spacer

The PEG3 spacer is a short, discrete polyethylene glycol chain consisting of three ethylene glycol units. This structure imparts several beneficial properties:

  • Enhanced Hydrophilicity: The ether oxygens in the PEG chain increase the water solubility of the linker and, consequently, the entire bifunctional molecule.[1][2] This is particularly crucial when working with hydrophobic drugs or ligands, as it can prevent aggregation and improve bioavailability.[3][4]

  • Biocompatibility and Low Immunogenicity: PEG is well-known for its non-toxic and non-immunogenic nature, which is essential for therapeutic applications.[5]

  • Flexibility: The PEG3 spacer provides rotational freedom, allowing the conjugated molecules to adopt optimal orientations for binding to their respective targets.[6] This is especially important in PROTACs, where the formation of a stable ternary complex is required.

  • Defined Length: As a discrete chemical entity, the PEG3 spacer has a defined length, which allows for precise control over the distance between the two conjugated moieties. This can be critical for optimizing biological activity.[7]

The Role of the PEG3 Spacer in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker in a PROTAC plays a crucial role in bringing the target protein and the E3 ligase into proximity.

The PEG3 spacer influences the properties of a PROTAC in several ways:

  • Solubility and Cell Permeability: The hydrophilic nature of the PEG3 spacer can improve the solubility of the PROTAC, which can, in turn, affect its cell permeability and oral absorption.[1]

  • Ternary Complex Formation: The length and flexibility of the linker are critical for the efficient formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG3 spacer provides a specific length that can be optimal for certain target-E3 ligase pairs.

  • Degradation Efficiency: The linker length directly impacts the degradation efficiency of the PROTAC. By using PEGs of different lengths, including PEG3, the spatial orientation of the recruited E3 ligase relative to the target protein can be modulated to optimize ubiquitination and subsequent degradation.[3]

The Role of the PEG3 Spacer in ADCs

ADCs are targeted therapies that deliver a potent cytotoxic drug to cancer cells via a monoclonal antibody. The linker connects the antibody to the cytotoxic payload.

In the context of ADCs, the PEG3 spacer offers several advantages:

  • Improved Pharmacokinetics: The hydrophilicity of the PEG3 spacer can help to mitigate the hydrophobicity of the cytotoxic drug, leading to improved pharmacokinetics of the ADC.[8]

  • Enhanced Stability: By increasing the solubility of the ADC, the PEG3 spacer can help to prevent aggregation, thus enhancing the stability of the conjugate.[8]

  • Modulation of Drug Release: While the primary mechanism of drug release is often determined by the cleavable or non-cleavable nature of the linker's terminal functional groups, the properties of the spacer can influence the accessibility of these groups to enzymes or the intracellular environment.

Quantitative Data Summary

The choice of spacer length can have a significant impact on the biological activity of a bifunctional molecule. The following tables summarize comparative data from studies evaluating linkers with varying PEG lengths.

CompoundSpacer LengthIC50 (nM)Reference
natGa-NOTA-PEGn-RM26PEG23.1 ± 0.2[9]
natGa-NOTA-PEGn-RM26PEG33.9 ± 0.3[9]
natGa-NOTA-PEGn-RM26PEG45.4 ± 0.4[9]
natGa-NOTA-PEGn-RM26PEG65.8 ± 0.3[9]

Table 1: In Vitro Binding Affinity of natGa-NOTA-PEGn-RM26 Analogs. This table shows the effect of mini-PEG spacer length on the binding affinity (IC50) of a bombesin antagonist analog.

CompoundTumor TypeTumor Uptake (%ID/g at 2h p.i.)Reference
68Ga-NOTA-PEG3-RM26PC-3 (prostate cancer)4.6 ± 0.6[9]
68Ga-NOTA-PEG3-RM26BT-474 (breast cancer)2.8 ± 0.4[9]

Table 2: In Vivo Tumor Uptake of 68Ga-NOTA-PEG3-RM26. This table presents the tumor uptake of the PEG3-containing radiotracer in different xenograft models.

Experimental Protocols

Synthesis of a Bifunctional Linker Containing a PEG3 Spacer

The following is a representative protocol for the synthesis of a heterobifunctional linker containing a PEG3 spacer, an azide, and a protected alkyne. This type of linker is suitable for click chemistry applications.

Materials:

  • Azido-PEG3-NHS ester

  • TES-protected propargylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the azido-PEG3-NHS ester (1 equivalent) in anhydrous DMF.

  • Add TES-protected propargylamine (1.1 equivalents) to the solution.

  • Add DIPEA (2 equivalents) to the reaction mixture and stir at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired bifunctional linker.

Evaluation of a PROTAC Containing a PEG3 Linker

The following protocol outlines a general method for assessing the in vitro efficacy of a PROTAC.

Cell Culture and Treatment:

  • Culture the target cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for the desired time points (e.g., 24, 48, 72 hours).

Western Blot Analysis for Protein Degradation:

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

  • Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Cell Viability Assay:

  • After the treatment period, assess cell viability using a commercially available assay such as MTT or CellTiter-Glo.

  • Measure the absorbance or luminescence according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

G cluster_0 Bifunctional Linker Targeting Moiety Targeting Moiety PEG3 Spacer PEG3 Spacer Targeting Moiety->PEG3 Spacer Covalent Bond Effector Molecule Effector Molecule PEG3 Spacer->Effector Molecule Covalent Bond

Caption: General structure of a bifunctional molecule with a PEG3 spacer.

G cluster_workflow Experimental Workflow A Synthesis of PEG3-containing Bifunctional Linker B Conjugation to Targeting and Effector Molecules A->B C Purification and Characterization of Final Conjugate B->C D In Vitro Evaluation (e.g., Binding, Degradation, Cytotoxicity Assays) C->D E In Vivo Evaluation (e.g., Pharmacokinetics, Efficacy in Animal Models) D->E

Caption: A simplified experimental workflow for bifunctional molecules.

G cluster_protac PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Proteasome Proteasome Target Protein->Proteasome Recruitment E3 Ligase E3 Ligase PROTAC->E3 Ligase Ubiquitination Ubiquitination E3 Ligase->Ubiquitination Adds Ub Ub Ubiquitin Ub->Ubiquitination Ubiquitination->Target Protein Degradation Degradation Proteasome->Degradation Catalyzes Degraded Peptides Degraded Peptides Degradation->Degraded Peptides

Caption: PROTAC mechanism highlighting ternary complex formation.

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule is composed of three key components: a "warhead" ligand that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects these two moieties.[2][3] Upon entering a cell, the PROTAC forms a ternary complex with the POI and an E3 ubiquitin ligase.[] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[]

While the warhead and E3 ligase ligand determine the target specificity, the linker is far more than a simple tether. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5] An optimally designed linker facilitates the formation of a stable and productive ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation.[5] This guide provides a comprehensive technical overview of PROTAC linkers, including their components, design principles, and the experimental protocols necessary for their evaluation.

Core Components of a PROTAC Molecule

A PROTAC's architecture is a testament to rational drug design, with each component playing a crucial role in its mechanism of action.

  • Warhead (POI Ligand): This component is responsible for binding to the target protein intended for degradation. The choice of warhead is dictated by the specific disease-related protein being targeted.

  • E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade. Commonly recruited E3 ligases include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[5]

  • Linker: The linker physically connects the warhead and the E3 ligase ligand. Its properties are paramount in ensuring the proper orientation and proximity of the POI and E3 ligase within the ternary complex.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified based on their chemical structure and flexibility. The most prevalent types include polyethylene glycol (PEG) and alkyl chains.[5]

  • PEG and Alkyl Chains: These are the most common linker motifs due to their synthetic accessibility, flexibility, and the ease with which their length and composition can be modified.[][5] PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule.[2]

  • Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.[1][2] This rigidity can reduce the entropic penalty of ternary complex formation, potentially leading to increased potency and selectivity.[6]

  • "Clickable" Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and modular synthesis of PROTACs.[][] The resulting triazole ring is metabolically stable and provides a degree of rigidity.[2][]

Quantitative Impact of Linker Properties on PROTAC Efficacy

The optimization of linker length and composition is a critical step in PROTAC development. The following table summarizes quantitative data from the literature, illustrating the impact of linker modifications on degradation efficiency, as measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4CRBNPEG10>1000<20
BRD4CRBNPEG1315085
BRD4CRBNPEG1625>95
BRD4CRBNPEG1920080
TBK1VHLAlkyl/Ether7>1000<10
TBK1VHLAlkyl/Ether1250070
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
IDO1CRBNRigid HeterocycleShort>100000
IDO1CRBNRigid HeterocycleLong4.563

Note: This table is a compilation of representative data from multiple sources and is intended for illustrative purposes. Direct comparison between different PROTAC systems should be made with caution due to variations in experimental conditions.[5][8]

Experimental Protocols

1. PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the synthesis of a PROTAC using "click chemistry."

Materials:

  • Warhead functionalized with a terminal alkyne

  • E3 ligase ligand functionalized with an azide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))

Procedure:

  • Dissolve the alkyne-functionalized warhead and the azide-functionalized E3 ligase ligand in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate in water.

  • Add the sodium ascorbate solution to the reaction mixture containing the warhead and E3 ligase ligand.

  • Add the copper(II) sulfate solution to the reaction mixture. The addition of a copper-stabilizing ligand like TBTA is recommended to improve reaction efficiency.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by an appropriate analytical technique, such as LC-MS.

  • Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper catalyst.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

2. Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol describes the evaluation of PROTAC efficacy by measuring the reduction in the levels of the target protein in cultured cells.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Denature the proteins by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation for each PROTAC concentration and determine the DC50 and Dmax values.

3. Biophysical Analysis of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

This protocol provides a method for characterizing the formation of the POI-PROTAC-E3 ligase ternary complex.[9][10]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified POI

  • Purified E3 ligase complex

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS)

Procedure:

  • Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis (Optional):

    • To determine the binding affinity of the PROTAC for the immobilized protein, inject a series of concentrations of the PROTAC over the sensor surface and measure the binding response.

    • To determine the binding affinity of the PROTAC for the non-immobilized protein, pre-incubate the PROTAC with the non-immobilized protein and inject the mixture over a surface with the other protein immobilized.

  • Ternary Complex Formation Analysis:

    • Inject the non-immobilized protein (the one not on the chip) over the sensor surface in the absence of the PROTAC to establish a baseline.

    • In separate injections, inject the non-immobilized protein pre-incubated with a range of concentrations of the PROTAC.

    • An increase in the binding response in the presence of the PROTAC indicates the formation of a ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • The cooperativity of ternary complex formation can be calculated by comparing the binding affinity of the second protein in the presence and absence of the PROTAC.

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Recycle Recycled PROTAC Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Linkers cluster_PROTAC PROTAC Molecule cluster_LinkerTypes Common Linker Types cluster_Flexible cluster_Rigid Warhead Warhead (POI Ligand) Linker Linker Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Flexible Flexible Linkers Linker->Flexible Rigid Rigid Linkers Linker->Rigid PEG PEG Chains Flexible->PEG Alkyl Alkyl Chains Flexible->Alkyl Cyclic Cyclic Structures (Piperazine, etc.) Rigid->Cyclic Aromatic Aromatic Systems Rigid->Aromatic Click Triazoles ('Clickable') Rigid->Click PROTAC_Workflow Design PROTAC Design & Synthesis Treatment PROTAC Treatment Design->Treatment Biophysical Biophysical Assays (SPR, ITC) Design->Biophysical Cell_Culture Cell Culture Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot Analysis Data Analysis (DC50, Dmax) Western_Blot->Analysis Ternary_Analysis Ternary Complex Analysis Biophysical->Ternary_Analysis BRD4_Signaling PROTAC BRD4 PROTAC BRD4 BRD4 PROTAC->BRD4 induces Degradation BRD4 Degradation BRD4->Degradation cMYC c-MYC Transcription (Oncogene) Degradation->cMYC downregulates Proliferation Cell Proliferation Degradation->Proliferation inhibits Apoptosis Apoptosis Degradation->Apoptosis induces cMYC->Proliferation promotes

References

An In-depth Technical Guide to the Core Principles of Antibody-Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of targeted cancer therapeutics, engineered to deliver potent cytotoxic agents directly to malignant cells while minimizing exposure to healthy tissues.[1] This precision is achieved by combining the specificity of a monoclonal antibody (mAb) with the cell-killing power of a small-molecule payload.[2][3] At the heart of this tripartite structure lies the linker, a critical chemical bridge that dictates the stability, efficacy, and overall safety profile of the ADC.[3][4] This guide provides a detailed examination of the fundamental principles governing ADC linker technology.

The Pivotal Role of the Linker

The linker is far more than a simple connector; it is a key determinant of an ADC's therapeutic index.[5] An ideal linker must perform a delicate balancing act: it must be sufficiently stable to prevent premature release of the cytotoxic payload during systemic circulation, thereby avoiding off-target toxicity, while also enabling efficient and rapid cleavage to release the payload once the ADC has reached its intended target.[3][4][6] The chemical properties of the linker, including its hydrophilicity, also influence critical attributes of the ADC, such as aggregation, immunogenicity, and pharmacokinetic properties.[7][8]

Classification of ADC Linkers

ADC linkers are broadly categorized into two main types based on their payload release mechanism: cleavable and non-cleavable.[][10][11] The choice between these strategies is fundamental and depends on the payload's mechanism of action and the desired therapeutic outcome.[1][6]

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream but are labile under specific conditions prevalent in the tumor microenvironment or within the target cancer cell.[10][12][13] This "triggered release" is the most common strategy, as many payloads are only active in their unmodified form.[1] More than 80% of clinically approved ADCs utilize cleavable linkers.[4] There are three primary mechanisms for cleavage:

  • Enzyme-Sensitive Cleavage: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[6][10] Upon internalization of the ADC and trafficking to the lysosome, these proteases cleave the peptide bond, releasing the payload.[8] Commonly used dipeptide sequences include valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[8][13] Tetrapeptide linkers, like Gly-Gly-Phe-Gly (GGFG), are also used and can offer greater stability in the bloodstream.[8][14]

  • pH-Sensitive (Acid-Cleavable) Cleavage: This strategy leverages the pH difference between the bloodstream (pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[7][14] Linkers containing acid-labile groups, such as hydrazones, undergo hydrolysis in these low-pH environments to release the drug.[7][13] While this approach saw early clinical success with drugs like Mylotarg, hydrazone linkers can suffer from relative instability in circulation, potentially leading to premature drug release and off-target toxicity.[4][7][]

  • Glutathione-Sensitive (Reducible) Cleavage: These linkers utilize the significant concentration gradient of glutathione (GSH) between the extracellular space and the intracellular environment. The intracellular concentration of GSH is approximately 1000-fold higher than in the plasma. This high concentration of the reducing agent facilitates the cleavage of disulfide bonds within the linker, releasing the payload into the cytoplasm.[13]

Non-Cleavable Linkers

In contrast to their cleavable counterparts, non-cleavable linkers do not contain a specific chemical trigger for payload release.[4] Instead, they rely on the complete proteolytic degradation of the antibody component of the ADC within the lysosome.[10][13] After internalization, the entire ADC is degraded, resulting in the release of the payload still attached to the linker and a single amino acid residue (typically lysine or cysteine) from the antibody.[4][6] A key requirement for this strategy is that this payload-linker-amino acid complex must retain its cytotoxic activity.[4][6]

Non-cleavable linkers, such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) used in Kadcyla®, generally exhibit higher plasma stability and a reduced risk of off-target toxicity.[4][5][13] This enhanced stability, however, may limit the "bystander effect," where the released payload diffuses out of the target cell to kill neighboring antigen-negative cancer cells.[13]

Data Summary: Linker Characteristics and Approved ADCs

Quantitative data is crucial for comparing the performance and characteristics of different linker technologies. The following tables summarize the properties of major linker types and provide examples of their use in clinically approved ADCs.

Table 1: Comparison of Major ADC Linker Types

Linker TypeCleavage MechanismAdvantagesDisadvantagesRepresentative Linker Chemistry
Cleavable
Enzyme-SensitiveCleavage by lysosomal proteases (e.g., Cathepsin B)High plasma stability, efficient intracellular releaseRequires internalization and lysosomal traffickingVal-Cit, Val-Ala, Gly-Gly-Phe-Gly
pH-SensitiveHydrolysis in acidic environments (endosomes/lysosomes)Utilizes physiological triggerPotential for instability in circulation, premature releaseHydrazone, Carbonate
ReducibleReduction by high intracellular glutathione levelsRapid cytoplasmic releasePotential for off-target cleavageDisulfide Bonds
Non-Cleavable Proteolytic degradation of the antibodyHigh plasma stability, reduced off-target toxicity, wider therapeutic window[2]Requires ADC internalization and lysosomal degradation; payload metabolite must remain active; limited bystander effect[13]Thioether (e.g., SMCC)

Table 2: Examples of Linker Technologies in Approved ADCs

ADC Name (Brand Name)Target AntigenLinker TypeLinker ChemistryPayload
Brentuximab vedotin (Adcetris®)CD30Enzyme-CleavableVal-CitMMAE
Trastuzumab emtansine (Kadcyla®)HER2Non-CleavableThioether (SMCC)DM1
Gemtuzumab ozogamicin (Mylotarg®)CD33pH-SensitiveHydrazoneCalicheamicin
Inotuzumab ozogamicin (Besponsa®)CD22pH-SensitiveHydrazoneCalicheamicin
Polatuzumab vedotin (Polivy®)CD79bEnzyme-CleavableVal-CitMMAE
Enfortumab vedotin (Padcev®)Nectin-4Enzyme-CleavableVal-CitMMAE
Trastuzumab deruxtecan (Enhertu®)HER2Enzyme-CleavableGly-Gly-Phe-GlyDXd (Deruxtecan)
Sacituzumab govitecan (Trodelvy®)Trop-2pH-SensitiveCarbonate (hydrolyzable)SN-38

Key Experimental Protocols

The evaluation of an ADC's linker is a critical component of its preclinical development. Standardized protocols are essential for assessing stability and the efficiency of payload release.

Protocol: In Vitro ADC Plasma Stability Assay

Objective: To determine the stability of the ADC linker and the rate of premature payload release in a biologically relevant matrix.

Methodology:

  • Incubation: The ADC is incubated in plasma (human, rat, or mouse) at 37°C. Control samples are incubated in phosphate-buffered saline (PBS).

  • Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Processing: The reaction is quenched, and the plasma proteins are precipitated (e.g., with acetonitrile). Samples are centrifuged to separate the supernatant.

  • Analysis: The supernatant, containing the released payload, is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The amount of released payload is quantified against a standard curve.

  • Data Interpretation: The percentage of released drug over time is calculated to determine the linker's stability and half-life in plasma.

Protocol: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To measure the average number of drug molecules conjugated to each antibody, a critical quality attribute of an ADC.

Methodology (Hydrophobic Interaction Chromatography - HIC):

  • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a typically hydrophobic payload to an antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8) will have different retention times on a HIC column.

  • Sample Preparation: The ADC sample is prepared in a high-salt mobile phase to promote hydrophobic interactions with the column stationary phase.

  • Chromatography: The sample is injected onto a HIC column (e.g., Butyl-NPR). A reverse salt gradient (e.g., from high to low ammonium sulfate concentration) is used for elution.

  • Detection: The eluting species are monitored by UV absorbance at 280 nm.

  • Data Analysis: The resulting chromatogram shows distinct peaks corresponding to different drug-loaded species. The peak area for each species is integrated. The average DAR is calculated by taking the weighted average of the DAR value for each peak, normalized to the total peak area.

Visualizing ADC Principles and Workflows

Diagrams are essential for conceptualizing the complex biological and chemical processes involved in ADC function and development.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Receptor Target Antigen on Cell Surface ADC->Receptor 1. Binding Internalization Endocytosis & Endosome Formation Receptor->Internalization 2. Internalization Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity Linker_Release_Pathways cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC Internalized ADC Lysosome_C Lysosome (Enzymatic/Acidic Cleavage) ADC->Lysosome_C Lysosome_NC Lysosome (Antibody Degradation) ADC->Lysosome_NC Payload_C Free, Unmodified Payload Lysosome_C->Payload_C Release Bystander Bystander Effect (Cell Permeable) Payload_C->Bystander Diffusion Payload_NC Payload-Linker-Amino Acid Metabolite Lysosome_NC->Payload_NC Release No_Bystander Limited/No Bystander Effect Payload_NC->No_Bystander ADC_Evaluation_Workflow cluster_invivo In Vivo Studies A 1. Linker-Payload Synthesis & Selection B 2. Antibody-Linker Conjugation A->B C 3. ADC Purification & Characterization (e.g., DAR) B->C D 4. In Vitro Evaluation C->D E Plasma Stability Assay D->E F Payload Release Assay D->F G Cell-Based Cytotoxicity Assay D->G H 5. In Vivo Evaluation (Xenograft Models) E->H F->H G->H I Efficacy Studies H->I J Toxicity & PK Studies H->J K 6. Lead Candidate Selection I->K J->K

References

A Comprehensive Technical Guide to the Safety and Handling of Cbz-NH-PEG3-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safe handling, storage, and disposal of Cbz-NH-PEG3-C2-acid, a polyethylene glycol (PEG)-based PROTAC linker used in the synthesis of proteolysis-targeting chimeras. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from product data sheets and the SDS of the closely related compound, Amino-PEG3-C2-acid, to establish a robust safety protocol.

Compound Identification and Properties

This compound is a bifunctional linker featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. The hydrophilic PEG3 spacer enhances solubility, a valuable property in bioconjugation and drug development.

Table 1: Physicochemical and Storage Data for this compound

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 1310327-18-4[1][2]
Molecular Formula C17H25NO7[1][2]
Molecular Weight 355.38 g/mol [2]
Appearance Colorless to light yellow liquid or solid/viscous liquid[2]
Purity Typically ≥98%[1]
Storage (Pure Form) -20°C for up to 3 years[2][3]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month[2]
Solubility Soluble in DMSO (up to 100 mg/mL)[2]
Hygroscopicity PEG compounds are generally hygroscopic and should be protected from moisture.[4]

Hazard Identification and Precautionary Measures

As no specific toxicological data for this compound is publicly available, the hazard assessment is based on the GHS classification of the structurally similar compound, Amino-PEG3-C2-acid (CAS 784105-33-5).[5] Researchers should handle this compound with the assumption that it presents similar hazards.

Table 2: GHS Hazard Classification (Based on Analogue)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure 3H335: May cause respiratory irritation

Source: Safety Data Sheet for Amino-PEG3-C2-acid.[5]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound.

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[5]

  • Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, gas, mist, or vapors.[5]

Experimental Protocols: Safe Handling and Use

Adherence to a strict protocol is essential to minimize risk. The following workflow outlines the key stages of handling this compound in a research setting.

G Diagram 1: Safe Handling Workflow for this compound cluster_prep Preparation & Handling cluster_use Reaction & Post-Use cluster_disposal Spill & Disposal A Receipt & Inspection Verify label and check for damage. B Storage Store at -20°C in a dry, well-ventilated area. A->B C Pre-Use Checks Bring to room temperature before opening. Centrifuge vial to collect material. B->C D Weighing & Dispensing Perform in a chemical fume hood. Wear full PPE. C->D E Solution Preparation Use newly opened, dry solvent (e.g., DMSO). Aliquot and store appropriately. D->E F Experimental Use Maintain ventilation and PPE. Avoid aerosol formation. E->F G Decontamination Clean work surfaces with appropriate solvent (e.g., alcohol). F->G H Spill Response Evacuate area. Absorb with inert material. Prevent entry into drains. F->H If spill occurs I Waste Disposal Dispose of contaminated material and empty containers as hazardous chemical waste according to local regulations. G->I H->I

Caption: Safe Handling Workflow for this compound

Receiving and Storage

Upon receipt, inspect the container for damage. The compound should be stored in a tightly sealed container in a dry, well-ventilated place at -20°C for long-term stability.[2][3]

Preparation for Use

Before use, the container should be allowed to warm to room temperature before opening to prevent condensation, as PEG compounds can be hygroscopic.[4] If the material has become entrapped in the vial's seal, briefly centrifuge the vial to collect all contents at the bottom.[1]

Weighing and Solution Preparation

All weighing and solution preparation should be conducted in a chemical fume hood. When preparing stock solutions, use a dry, high-purity solvent such as DMSO.[2][4] Once prepared, it is recommended to aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles and to minimize moisture exposure.[2]

Emergency Procedures

First Aid Measures

These measures are based on the SDS for Amino-PEG3-C2-acid and should be followed in case of exposure.[5]

Table 3: First Aid Procedures

Exposure RouteProcedure
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Spill and Leak Response

In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[5] Wear full PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite). Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Prevent the spill from entering drains or waterways.[5]

Stability and Reactivity

  • Stability: The compound is stable under recommended storage conditions.[2] The Cbz protecting group is stable under mildly acidic and basic conditions but can be cleaved by methods such as catalytic hydrogenolysis.[4]

  • Incompatibilities: Avoid strong oxidizing agents.

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).

Disposal Considerations

All waste materials, including empty containers, contaminated absorbents, and unused product, should be disposed of as hazardous chemical waste.[5] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or into the environment.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Cbz-NH-PEG3-C2-acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2] The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to improve solubility and pharmacokinetic properties.[4]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the Cbz-NH-PEG3-C2-acid linker. This linker features a carboxybenzyl (Cbz) protected amine and a terminal carboxylic acid, allowing for sequential conjugation to a warhead (POI ligand) and an E3 ligase ligand.

Key Components of a PROTAC

A PROTAC molecule is comprised of three key components: a warhead, a linker, and an E3 ligase ligand. The strategic combination of these elements is crucial for the successful degradation of the target protein.

cluster_0 PROTAC Molecule PROTAC Warhead (Binds to Target Protein) Linker (e.g., this compound) E3 Ligase Ligand (Recruits E3 Ligase)

Caption: Key components of a PROTAC molecule.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin to the target protein, which is then recognized and degraded by the proteasome.

cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary forms E3 E3 Ubiquitin Ligase E3->Ternary binds Ub Ubiquitin Transfer Ternary->Ub facilitates UbPOI Ubiquitinated POI Ub->UbPOI leads to Proteasome Proteasome UbPOI->Proteasome recognized by Degradation Degradation Proteasome->Degradation results in

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis Workflow

The synthesis of a PROTAC using the this compound linker generally follows a three-step process:

  • Amide Coupling: The carboxylic acid of the linker is coupled to an amine-functionalized "warhead" (ligand for the protein of interest).

  • Cbz Deprotection: The Cbz protecting group on the linker is removed to expose the terminal amine.

  • Final Amide Coupling: The newly exposed amine is coupled to a carboxylic acid-functionalized E3 ligase ligand.

Start Starting Materials: - this compound Linker - Amine-functionalized Warhead - Carboxylic acid-functionalized E3 Ligase Ligand Step1 Step 1: Amide Coupling (Linker + Warhead) Start->Step1 Intermediate Cbz-Protected PROTAC Intermediate Step1->Intermediate Step2 Step 2: Cbz Deprotection Intermediate->Step2 AmineIntermediate Amine-Terminated PROTAC Intermediate Step2->AmineIntermediate Step3 Step 3: Final Amide Coupling (Intermediate + E3 Ligase Ligand) AmineIntermediate->Step3 Final Final PROTAC Molecule Step3->Final

Caption: Workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Amide Coupling of this compound Linker to an Amine-Functionalized Warhead

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine-containing warhead using HATU as a coupling agent.

Materials:

  • This compound linker

  • Amine-functionalized warhead

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the this compound linker (1.0 equivalent) and the amine-functionalized warhead (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Cbz-protected PROTAC intermediate.

Protocol 2: Cbz Deprotection of the PROTAC Intermediate

This protocol describes the removal of the Cbz protecting group via hydrogenolysis.

Materials:

  • Cbz-protected PROTAC intermediate

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the Cbz-protected PROTAC intermediate in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature for 2-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the amine-terminated PROTAC intermediate. This intermediate is often used in the next step without further purification.

Protocol 3: Final Amide Coupling to an E3 Ligase Ligand

This protocol is identical to Protocol 1 but uses the amine-terminated PROTAC intermediate and a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • Amine-terminated PROTAC intermediate

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-acid)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Argon or Nitrogen gas

Procedure:

  • Follow the same procedure as outlined in Protocol 1 , substituting the this compound linker with the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) and the amine-functionalized warhead with the amine-terminated PROTAC intermediate (1.1 equivalents).

  • After purification, characterize the final PROTAC molecule by NMR and high-resolution mass spectrometry (HRMS).

Data Presentation

The efficacy of a synthesized PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).[1]

Table 1: Representative Degradation Data for an Androgen Receptor (AR) PROTAC

Cell LineTreatment Time (h)DC₅₀ (nM)Dₘₐₓ (%)
LNCaP245.2>95
VCaP248.7>95

Note: This is illustrative data for a representative AR PROTAC and may not reflect the exact values for a PROTAC synthesized with the this compound linker.

Table 2: Representative Degradation Data for an Estrogen Receptor (ERα) PROTAC

Cell LineTreatment Time (h)DC₅₀ (nM)Dₘₐₓ (%)
MCF-7181.8~90
T-47D182.5~85

Note: This is illustrative data for a representative ERα PROTAC and may not reflect the exact values for a PROTAC synthesized with the this compound linker.[5]

Western Blot Protocol for Determining Protein Degradation

Objective: To quantify the degradation of the target protein after treatment with the synthesized PROTAC.

Materials:

  • PROTAC-treated cell lysates

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with varying concentrations of the PROTAC for a specified time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation versus the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Signaling Pathway Example: Androgen Receptor (AR) Signaling

PROTACs are being developed to target key drivers of cancer, such as the Androgen Receptor in prostate cancer. Degradation of AR by a PROTAC can disrupt downstream signaling pathways that promote tumor growth.

cluster_0 AR Signaling Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds & activates AR_active Active AR Dimer AR->AR_active dimerizes PROTAC_AR AR-PROTAC AR->PROTAC_AR targeted by Nucleus Nucleus AR_active->Nucleus translocates to ARE Androgen Response Element (ARE) Nucleus->ARE binds to Transcription Gene Transcription ARE->Transcription initiates Growth Cell Growth & Survival Transcription->Growth promotes Degradation AR Degradation PROTAC_AR->Degradation leads to Degradation->AR_active prevents formation

Caption: Androgen Receptor signaling pathway and the point of intervention for an AR-targeting PROTAC.

References

Application Notes and Protocols for Conjugating Cbz-NH-PEG3-C2-acid to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification with polyethylene glycol (PEG), or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein drugs.[1][2][3] This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance, shield it from proteolytic degradation, and decrease its immunogenicity.[2][4]

This document provides a detailed protocol for the covalent conjugation of Cbz-NH-PEG3-C2-acid, a heterobifunctional PEG linker, to primary amine groups on a protein. The terminal carboxyl group of the PEG linker is activated using the well-established carbodiimide crosslinker chemistry with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activation creates a more stable NHS ester intermediate that efficiently reacts with primary amines (e.g., the ε-amino group of lysine residues) on the protein to form a stable amide bond.[5][][7] A two-step conjugation procedure is described to minimize the risk of undesirable protein-protein cross-linking.[5][8]

Reaction Chemistry

The conjugation process involves two key steps:

  • Activation of this compound: The carboxylic acid group on the PEG linker is activated by EDC in the presence of NHS to form a semi-stable NHS ester. This reaction is typically performed in a slightly acidic buffer (pH 6.0) to optimize the activation.

  • Conjugation to the Protein: The activated PEG-NHS ester is then reacted with the target protein in a slightly basic buffer (pH 7.2-8.5) to facilitate the nucleophilic attack by the primary amine groups on the protein, resulting in the formation of a stable amide linkage.

Materials and Reagents

  • Target Protein

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Dialysis or Desalting Columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

  • Standard laboratory equipment (pipettes, centrifuge, etc.)

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol is designed to minimize protein-protein cross-linking by activating the PEG linker in a separate step before introducing it to the protein.

Step 1: Activation of this compound

  • Prepare Reagents: Allow all reagents to come to room temperature before use. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use as EDC is susceptible to hydrolysis.[9]

  • Dissolve PEG Linker: Dissolve this compound in Activation Buffer at a desired concentration (e.g., 10-50 mM).

  • Activate PEG Linker: Add a molar excess of EDC and NHS (or Sulfo-NHS) to the dissolved PEG linker. A typical starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of NHS over the PEG linker.

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Protein

  • Prepare Protein: Dissolve the target protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and activation byproducts, the activated PEG linker can be purified using a desalting column equilibrated with Conjugation Buffer. This step is crucial for preventing unwanted side reactions.

  • Combine Activated PEG and Protein: Add the activated this compound solution to the protein solution. The molar ratio of PEG linker to protein should be optimized for the specific protein and desired degree of PEGylation. A starting point is typically a 5-20 fold molar excess of the PEG linker.

  • Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Stop the reaction by adding a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM. This will react with any remaining activated PEG linker. Incubate for 30 minutes at room temperature.

Step 3: Purification of the PEGylated Protein

  • Remove Excess Reagents: Purify the PEGylated protein from unreacted PEG linker and other reaction components using size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the size of the protein and the PEG linker.

Protocol 2: Characterization of the PEGylated Protein

The extent of PEGylation needs to be determined to ensure product consistency and efficacy.

  • SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. The PEGylated protein will migrate slower on the gel.

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): SEC-HPLC can be used to separate and quantify the different PEGylated species (mono-, di-, multi-PEGylated) as well as any remaining unmodified protein.

  • Mass Spectrometry (MS): Mass spectrometry provides the most accurate determination of the molecular weight of the PEGylated protein and can confirm the degree of PEGylation.[1]

Data Presentation: Summary of Key Experimental Parameters

ParameterRecommended RangePurpose
Activation Step
PEG Linker Concentration10-50 mMTo ensure sufficient concentration for activation.
EDC:PEG Molar Ratio2:1 to 5:1To activate the carboxyl group of the PEG linker.
NHS:PEG Molar Ratio5:1 to 10:1To form a more stable amine-reactive intermediate.
Activation Time15-30 minutesTo allow for the formation of the NHS ester.
Activation pH6.0Optimal pH for EDC/NHS activation.[8]
Conjugation Step
Protein Concentration1-10 mg/mLTo ensure an effective concentration for conjugation.
PEG:Protein Molar Ratio5:1 to 20:1To control the degree of PEGylation.
Conjugation Time2 hours to overnightTo allow for the reaction between the activated PEG and the protein.
Conjugation pH7.2-8.5Optimal pH for the reaction of NHS esters with primary amines.
Quenching Reagent20-50 mM Tris or GlycineTo stop the reaction and consume excess activated PEG.

Visualizations

experimental_workflow cluster_activation Step 1: Activation of PEG Linker cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization PEG This compound Activated_PEG Activated PEG-NHS Ester PEG->Activated_PEG 15-30 min, RT EDC_NHS EDC + NHS in Activation Buffer (pH 6.0) EDC_NHS->Activated_PEG Conjugate PEGylated Protein Activated_PEG->Conjugate 2h-Overnight, RT or 4°C Protein Target Protein in Conjugation Buffer (pH 7.2-8.5) Protein->Conjugate Purification Purification (SEC / Dialysis) Conjugate->Purification Characterization Characterization (SDS-PAGE, SEC-HPLC, MS) Purification->Characterization

Caption: Workflow for the two-step conjugation of this compound to a protein.

reaction_pathway PEG_COOH Cbz-NH-PEG-COOH Carboxyl Group O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acylisourea + EDC (pH 6.0) NHS_Ester PEG-NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS PEG_Protein PEG-Protein Conjugate Stable Amide Bond NHS_Ester->PEG_Protein + Protein-NH2 (pH 7.2-8.5) Protein_NH2 Protein-NH2 Primary Amine Protein_NH2->PEG_Protein

Caption: Reaction pathway for EDC/NHS mediated PEGylation of a protein.

References

Application Notes and Protocols for Cbz-NH-PEG3-C2-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Cbz-NH-PEG3-C2-acid is a bifunctional linker that offers several advantageous properties for ADC development.

This document provides detailed application notes on the utility of this compound and comprehensive protocols for its incorporation into an ADC, followed by characterization and in vitro evaluation.

Application Notes: The Role of this compound in ADCs

This compound is a heterobifunctional linker featuring a carboxylic acid for conjugation to an antibody and a Cbz-protected amine for attachment to a drug payload. The short polyethylene glycol (PEG) spacer (PEG3) imparts beneficial physicochemical properties to the resulting ADC.

Key Features and Advantages:

  • Hydrophilicity: The PEG3 spacer is hydrophilic, which can help to mitigate the hydrophobicity of the cytotoxic payload. This improved solubility can reduce the propensity for ADC aggregation, a common challenge in ADC manufacturing and formulation that can lead to immunogenicity and altered pharmacokinetic profiles.[1][2]

  • Biocompatibility: PEG is a well-established, biocompatible polymer that is non-toxic and has low immunogenicity, making it an ideal component for therapeutic agents.[2]

  • Defined Spacer Length: As a discrete PEG linker, this compound provides a precise and uniform spacer length between the antibody and the drug. This uniformity is crucial for producing homogeneous ADCs with consistent properties, which is a significant advantage over polydisperse PEG linkers.

  • Bifunctional Reactivity: The terminal carboxylic acid can be activated (e.g., using EDC/NHS chemistry) for covalent attachment to primary amines, such as the lysine residues on the surface of a monoclonal antibody.[1] The Cbz-protected amine allows for the subsequent conjugation of a payload after deprotection.

  • Improved Pharmacokinetics: While the PEG3 chain is relatively short, PEGylation, in general, is known to increase the hydrodynamic radius of proteins. This can lead to reduced renal clearance and a prolonged plasma half-life of the ADC, potentially increasing its accumulation in tumor tissue.[2]

Structural Components and Their Functions:

ComponentStructureFunction
Carbobenzyloxy (Cbz) C7H7O2-A common amine protecting group, stable to a range of reaction conditions and readily removable by catalytic hydrogenation.[1]
PEG3 Spacer -(CH2CH2O)3-A short, hydrophilic polyethylene glycol chain that enhances solubility and biocompatibility.[1][2]
C2-Acid -CH2CH2COOHA terminal carboxylic acid that serves as the attachment point for the antibody via amide bond formation.[1]

Experimental Protocols

The following protocols provide a general framework for the development of an ADC using the this compound linker. Optimization of specific reaction conditions (e.g., molar ratios, incubation times, temperature) may be necessary for different antibodies and payloads.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic drug (containing a suitable reactive group, e.g., an amine) to the this compound linker.

Workflow for Drug-Linker Synthesis:

G cluster_0 Drug-Linker Synthesis Cbz_Deprotection Cbz Deprotection of Linker Conjugation Conjugation of Drug to Linker Cbz_Deprotection->Conjugation Drug_Activation Activation of Drug Payload Drug_Activation->Conjugation Purification Purification of Drug-Linker Conjugation->Purification

Caption: Workflow for the synthesis of the drug-linker conjugate.

Materials:

  • This compound

  • Cytotoxic drug with a primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H2)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system

  • Lyophilizer

Procedure:

  • Cbz Deprotection of the Linker: a. Dissolve this compound in a suitable solvent such as methanol. b. Add 10% Pd/C catalyst (typically 10-20% by weight of the linker). c. Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 2-4 hours. d. Monitor the reaction by TLC or LC-MS until the starting material is consumed. e. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and wash the filter cake with methanol. f. Concentrate the filtrate under reduced pressure to obtain the deprotected linker (NH2-PEG3-C2-acid).

  • Activation of the Cytotoxic Drug (if it contains a carboxylic acid): a. This step is an alternative to step 1 if the drug has a carboxylic acid and the linker's amine is to be used for conjugation after deprotection. b. Dissolve the cytotoxic drug in anhydrous DMF. c. Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution. d. Stir the reaction at room temperature for 1-2 hours to form the NHS-ester activated drug.

  • Conjugation of the Drug to the Deprotected Linker: a. Dissolve the deprotected linker (NH2-PEG3-C2-acid) and the activated drug (from step 2) in anhydrous DMF. b. Add DIPEA (2-3 equivalents) to the reaction mixture. c. Stir the reaction at room temperature overnight, protected from light. d. Monitor the reaction progress by LC-MS.

  • Purification of the Drug-Linker Conjugate: a. Upon completion of the reaction, dilute the mixture with a small amount of water. b. Purify the drug-linker conjugate by reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the final drug-linker product as a solid. d. Characterize the final product by LC-MS and NMR.

Protocol 2: Conjugation of the Drug-Linker to the Monoclonal Antibody

This protocol outlines the attachment of the purified drug-linker to the lysine residues of the monoclonal antibody.

Workflow for ADC Synthesis and Purification:

G cluster_1 ADC Synthesis & Purification Linker_Activation Activation of Drug-Linker Conjugation_ADC Conjugation to Antibody Linker_Activation->Conjugation_ADC Antibody_Prep Antibody Buffer Exchange Antibody_Prep->Conjugation_ADC Purification_ADC Purification of ADC Conjugation_ADC->Purification_ADC Characterization Characterization of ADC Purification_ADC->Characterization

Caption: General workflow for ADC synthesis and purification.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Purified drug-linker conjugate with a terminal carboxylic acid

  • EDC and NHS

  • Reaction Buffer (e.g., 50 mM borate buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Desalting columns or tangential flow filtration (TFF) system

  • Anhydrous DMSO

Procedure:

  • Antibody Preparation: a. Exchange the antibody into the reaction buffer using a desalting column or TFF to remove any amine-containing buffer components. b. Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of the Drug-Linker: a. Immediately before use, dissolve the drug-linker conjugate in anhydrous DMSO to a concentration of 10-20 mM. b. In a separate vial, dissolve EDC (1.5 eq to the drug-linker) and NHS (1.2 eq to the drug-linker) in anhydrous DMSO. c. Add the EDC/NHS solution to the drug-linker solution and incubate for 15-30 minutes at room temperature to form the NHS-ester activated drug-linker.

  • Conjugation Reaction: a. Add the desired molar excess of the activated drug-linker solution to the antibody solution. The molar ratio will determine the final drug-to-antibody ratio (DAR) and should be optimized. b. Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quenching the Reaction: a. Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester. b. Incubate for 30 minutes at room temperature.

  • Purification of the ADC: a. Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or TFF. b. The final ADC should be in a formulation buffer suitable for storage (e.g., PBS with 5% trehalose).

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: This method can be used if the drug has a distinct UV absorbance from the antibody. The DAR is calculated using the Beer-Lambert law by measuring the absorbance at 280 nm (for the antibody) and at the drug's maximum absorbance wavelength.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. The average DAR is calculated from the peak areas of the different DAR species.

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced (light and heavy chains) ADC provides the most accurate DAR determination.

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

Illustrative Data for a PEGylated ADC (Example):

ParameterMethodResult
Average DARHIC-HPLC3.8
Monomer PuritySEC-HPLC>98%
AggregatesSEC-HPLC<2%
Endotoxin LevelLAL Assay< 0.5 EU/mg
Note: This data is illustrative for a typical PEGylated ADC and should be determined experimentally for an ADC constructed with this compound.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.

Workflow for In Vitro Cytotoxicity Assay:

G cluster_2 In Vitro Cytotoxicity Assay Cell_Seeding Seed Cells in 96-well Plates ADC_Treatment Treat with ADC Dilutions Cell_Seeding->ADC_Treatment Incubation Incubate for 72-96 hours ADC_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for a standard MTT-based cytotoxicity assay.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: a. Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. b. Remove the old medium from the cells and add the ADC/antibody dilutions. Include untreated cells as a control. c. Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. b. Add the solubilization buffer to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Illustrative Cytotoxicity Data (Example):

Cell LineAntigen ExpressionCompoundIC50 (nM)
Cell Line APositiveADC5.2
Unconjugated mAb>1000
Cell Line BNegativeADC>1000
Note: This data is for illustrative purposes and the actual IC50 values will depend on the antibody, payload, and cell line used.

Conclusion

This compound is a versatile and valuable linker for the development of antibody-drug conjugates. Its defined length, hydrophilicity, and bifunctional nature allow for the synthesis of more homogeneous and potentially more effective ADCs. The protocols provided herein offer a comprehensive guide for researchers to incorporate this linker into their ADC development programs. As with any ADC development, careful optimization and thorough characterization are essential to achieve a therapeutic candidate with the desired properties.

References

Application Notes and Protocols: EDC/NHS Coupling Reaction with Cbz-NH-PEG3-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient and stable conjugation of molecules is a cornerstone of modern drug development, diagnostics, and proteomics. The formation of a covalent amide bond between a carboxylic acid and a primary amine is a widely utilized strategy. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, provides a robust method for this transformation.[1][2][3] This "zero-length" crosslinking approach is highly efficient and results in a stable amide linkage.[4]

This application note provides a detailed protocol for the coupling of Cbz-NH-PEG3-C2-acid, a versatile bifunctional linker, to a primary amine-containing molecule using EDC/NHS chemistry. The Cbz (carboxybenzyl) protecting group offers stability, while the polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance.[4][5] The terminal carboxylic acid is activated by EDC/NHS to form a reactive NHS ester, which then readily couples with a primary amine.[2][6] This linker is particularly valuable in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[5][7][8][9]

Chemical Reaction Mechanism

The EDC/NHS coupling reaction proceeds in two principal steps:

  • Activation of the Carboxyl Group: EDC reacts with the carboxylic acid of this compound to form a highly reactive and unstable O-acylisourea intermediate.[2][4][10]

  • Formation of a Stable NHS Ester and Amine Reaction: To improve the efficiency of the reaction and prevent hydrolysis of the unstable intermediate, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[2][3][10] This amine-reactive ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond, with NHS being released as a byproduct.[4][6]

EDC_NHS_Coupling Carboxylic_Acid Cbz-NH-PEG3-C2-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxylic_Acid Hydrolysis NHS_Ester NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS EDC_Byproduct EDC Byproduct (soluble urea derivative) NHS NHS Amide_Bond Cbz-NH-PEG3-C2-CONH-R (Stable Amide Bond) NHS_Ester->Amide_Bond + R-NH2 NHS_Byproduct NHS Primary_Amine R-NH2 (Primary Amine)

Caption: EDC/NHS Coupling Reaction Mechanism.

Experimental Protocols

This section provides a detailed two-step protocol for the conjugation of this compound to a primary amine-containing molecule.

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM borate buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography, reversed-phase HPLC)

  • Reaction vials and standard laboratory equipment

Protocol

Step 1: Activation of this compound with EDC/NHS

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-100 mM.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer. A typical concentration is 100 mM for each.

  • Activation Reaction:

    • In a reaction vial, add the dissolved this compound.

    • Add an equimolar or slight excess (1.1-1.5 equivalents) of both EDC and NHS to the this compound solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.[11][12] The activation reaction is most efficient at a pH between 4.5 and 7.2.[11][12][13]

Step 2: Coupling of Activated Linker to the Amine-Containing Molecule

  • Coupling Reaction:

    • Dissolve the amine-containing molecule in the Coupling Buffer. The concentration will depend on the specific molecule.

    • Add the activated this compound (NHS ester) solution to the amine-containing molecule solution. A molar ratio of 5-20 fold excess of the activated linker to the amine is recommended to ensure efficient coupling.

    • The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH between 7 and 8.[11][12][13]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts by a suitable purification method. For proteins, size-exclusion chromatography (desalting column) is often effective.[11] For smaller molecules, reversed-phase HPLC may be necessary.

Experimental Workflow

Experimental_Workflow Reagent_Prep Reagent Preparation (Linker, EDC, NHS, Buffers) Activation Activation of this compound (Add EDC/NHS, 15-30 min, RT) Reagent_Prep->Activation Coupling Coupling to Amine Molecule (Add activated linker, 2h RT or O/N 4°C) Activation->Coupling Quenching Quenching (Add Tris or Hydroxylamine) Coupling->Quenching Purification Purification (SEC, HPLC) Quenching->Purification Analysis Analysis of Conjugate (Mass Spec, SDS-PAGE) Purification->Analysis

Caption: Experimental Workflow for EDC/NHS Coupling.

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative data and recommended ranges for the EDC/NHS coupling of this compound. Optimization may be required for specific applications.

ParameterRecommended RangeNotes
Reactant Concentrations
This compound1-10 mMHigher concentrations can improve reaction kinetics.
Amine-containing Molecule0.1-5 mg/mL (for proteins)Dependent on the specific molecule and its solubility.
EDC2-10 mMUse fresh solutions as EDC is susceptible to hydrolysis.[1]
NHS/Sulfo-NHS5-25 mMHigher concentrations of NHS do not always lead to better efficiency.[14][15]
Molar Ratios
[EDC] : [Carboxylic Acid]1.1:1 to 2:1A slight excess of EDC is typically used.
[NHS] : [Carboxylic Acid]1.1:1 to 2:1To efficiently convert the O-acylisourea intermediate.
[Activated Linker] : [Amine]5:1 to 20:1A significant excess of the linker drives the reaction to completion.
Reaction Conditions
Activation pH4.7 - 6.0MES buffer is a common choice.[2]
Coupling pH7.2 - 8.0PBS or borate buffers are suitable. Avoid amine-containing buffers like Tris.[12]
Activation Time15 - 30 minutesLonger times can lead to hydrolysis of the O-acylisourea intermediate.
Coupling Time2 hours to overnightLonger incubation at 4°C can improve yields for sensitive molecules.
TemperatureRoom Temperature (20-25°C) or 4°C
Quenching
Quenching AgentTris or HydroxylamineFinal concentration of 20-50 mM.
Quenching Time15 minutes
Expected Yield 40-70%Highly dependent on the specific reactants and optimization of conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHSPrepare fresh solutions immediately before use. Store reagents desiccated at -20°C.[11][12]
Suboptimal pHEnsure the activation step is performed at pH 4.7-6.0 and the coupling step at pH 7.2-8.0.
Presence of competing nucleophilesUse amine-free buffers for the reaction.
Hydrolysis of activated linkerAdd the activated linker to the amine solution immediately after the activation step.
Precipitation of Reactants Poor solubilityIncrease the volume of the reaction mixture or add a co-solvent like DMF or DMSO.
Non-specific Binding Insufficient quenchingEnsure complete quenching of unreacted NHS esters.
Loss of Biological Activity Harsh reaction conditionsReduce the molar excess of the linker, shorten the reaction time, or perform the reaction at 4°C.

References

Application Notes and Protocols for Peptide Modification using Cbz-NH-PEG3-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG3-C2-acid is a bifunctional linker molecule widely employed in bioconjugation and peptide chemistry. Its structure features a carboxybenzyl (Cbz)-protected amine, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This arrangement allows for the sequential and controlled modification of peptides, making it a valuable tool in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as in the functionalization of nanoparticles.[1]

The PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, while the terminal carboxylic acid can be readily coupled to free amine groups on a peptide.[1] The Cbz protecting group provides stability during this initial coupling and can be selectively removed under specific conditions to reveal a new primary amine, which can then be used for further conjugation.[1]

These application notes provide detailed protocols for the use of this compound in both solution-phase and solid-phase peptide modification, along with methods for characterization of the final conjugate.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C17H25NO7[2]
Molecular Weight 355.38 g/mol [2]
Appearance Viscous Liquid[2]
Storage Conditions -18°C for long-term storage, protect from light[2]

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound to a Peptide

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine (e.g., the N-terminus or the side chain of a lysine residue) of a peptide in solution.

Materials:

  • Peptide with a free amine group

  • This compound

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF or DMSO.

  • Linker and Coupling Agent Preparation: In a separate vial, dissolve this compound (1.2 equivalents relative to the peptide) in anhydrous DMF.

  • Activation of Carboxylic Acid (Option A - EDC/NHS):

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution of this compound.

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Activation of Carboxylic Acid (Option B - HBTU/DIPEA):

    • Add HBTU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution of this compound.

    • Stir the mixture at room temperature for 15 minutes.

  • Coupling Reaction:

    • Add the activated linker solution to the dissolved peptide.

    • Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by HPLC-MS.

  • Purification:

    • Once the reaction is complete, purify the crude peptide-linker conjugate by reverse-phase HPLC (RP-HPLC).

    • Use a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Collect fractions containing the desired product and lyophilize to obtain the purified conjugate.

  • Characterization:

    • Confirm the identity of the purified conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the addition of the linker.

Quantitative Data (Illustrative):

ParameterValue
Starting Peptide Purity >95%
Equivalents of Linker 1.2
Equivalents of Coupling Reagents 1.2 - 1.5
Reaction Time 4 - 24 hours
Typical Yield 60 - 80%
Final Purity (after HPLC) >98%

G cluster_dissolution Preparation cluster_activation Activation cluster_coupling Coupling cluster_analysis Purification & Analysis Dissolve Peptide Dissolve Peptide Combine Solutions Combine Solutions Dissolve Peptide->Combine Solutions Dissolve Linker Dissolve Linker Add Coupling Reagents Add Coupling Reagents Dissolve Linker->Add Coupling Reagents Stir (15-30 min) Stir (15-30 min) Add Coupling Reagents->Stir (15-30 min) Stir (15-30 min)->Combine Solutions Stir (4-24h) Stir (4-24h) Combine Solutions->Stir (4-24h) RP-HPLC Purification RP-HPLC Purification Stir (4-24h)->RP-HPLC Purification Lyophilization Lyophilization RP-HPLC Purification->Lyophilization MS Characterization MS Characterization Lyophilization->MS Characterization

Protocol 2: Solid-Phase Coupling of this compound to a Resin-Bound Peptide

This protocol outlines the conjugation of this compound to the N-terminus of a peptide synthesized on a solid support (e.g., Rink amide resin).

Materials:

  • Peptide-bound resin with a deprotected N-terminal amine

  • This compound

  • Coupling agents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIPEA) or Dicyclohexylcarbodiimide (DCC) and N-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in anhydrous DMF for 30 minutes.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the coupling solution to the resin.

    • Shake the mixture at room temperature for 2-4 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin sequentially with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the peptide-linker conjugate by RP-HPLC as described in Protocol 1.

Quantitative Data (Illustrative):

ParameterValue
Resin Loading 0.1 - 0.5 mmol/g
Equivalents of Linker 3
Equivalents of Coupling Reagents 3 - 6
Coupling Time 2 - 4 hours
Cleavage Time 2 - 3 hours
Typical Yield (crude) >90%
Final Purity (after HPLC) >95%

G Swell Resin Swell Resin Couple Linker (2-4h) Couple Linker (2-4h) Swell Resin->Couple Linker (2-4h) Prepare Coupling Solution Prepare Coupling Solution Prepare Coupling Solution->Couple Linker (2-4h) Wash Resin Wash Resin Couple Linker (2-4h)->Wash Resin Cleave from Resin (2-3h) Cleave from Resin (2-3h) Wash Resin->Cleave from Resin (2-3h) Precipitate & Purify Precipitate & Purify Cleave from Resin (2-3h)->Precipitate & Purify Characterize Characterize Precipitate & Purify->Characterize

Protocol 3: Cbz Deprotection of the Peptide-Linker Conjugate

This protocol describes the removal of the Cbz protecting group to expose a primary amine for subsequent modification.

Materials:

  • Purified Cbz-protected peptide-linker conjugate

  • Palladium on carbon (Pd/C, 10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2) supply or a hydrogen transfer reagent (e.g., ammonium formate)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide-linker conjugate in MeOH or EtOH.

  • Addition of Catalyst: Add Pd/C catalyst (typically 10-20% by weight of the peptide conjugate) to the solution.

  • Hydrogenolysis:

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

    • Introduce hydrogen gas (at atmospheric pressure or slightly above) and stir the reaction mixture vigorously.

    • Alternatively, for transfer hydrogenolysis, add ammonium formate (5-10 equivalents) and stir at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by HPLC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with additional solvent (MeOH or EtOH).

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide conjugate.

  • Purification and Characterization:

    • If necessary, purify the deprotected peptide by RP-HPLC.

    • Confirm the removal of the Cbz group by mass spectrometry (a decrease in mass of 134.05 Da).

Quantitative Data (Illustrative):

ParameterValue
Catalyst Loading 10 - 20% (w/w)
Reaction Time 1 - 4 hours
Typical Yield >95%
Final Purity (after HPLC) >98%

G Cbz-Peptide-Linker Cbz-Peptide-Linker Hydrogenolysis Hydrogenolysis (H2, Pd/C) Cbz-Peptide-Linker->Hydrogenolysis NH2-Peptide-Linker NH2-Peptide-Linker Hydrogenolysis->NH2-Peptide-Linker Further Conjugation Further Conjugation NH2-Peptide-Linker->Further Conjugation

Characterization Data

The successful conjugation and deprotection should be confirmed by analytical techniques.

High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the peptide at each stage of the modification. A shift in the retention time is expected after the addition of the this compound linker and again after the removal of the Cbz group.

SampleTypical Retention Time (min)Purity (%)
Unmodified Peptide10.5>98
Cbz-Peptide-Linker Conjugate15.2>95 (after purification)
Deprotected Peptide-Linker Conjugate12.8>98 (after purification)

Note: Retention times are illustrative and will vary depending on the peptide sequence, column, and gradient conditions.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the products by comparing the observed molecular weight with the theoretical mass.

SampleTheoretical Mass (Da)Observed Mass (Da)Mass Difference
Unmodified Peptide[Example: 2000.0]2000.1-
Cbz-Peptide-Linker Conjugate[Example: 2355.4]2355.5+355.4
Deprotected Peptide-Linker Conjugate[Example: 2221.3]2221.4-134.1

Note: Theoretical masses are illustrative and should be calculated for the specific peptide sequence.

Conclusion

This compound is a versatile and efficient linker for peptide modification. The protocols provided herein offer a framework for its successful application in both solution-phase and solid-phase synthesis. Careful monitoring of the reaction progress and thorough characterization of the products are essential for obtaining high-quality peptide conjugates for research and drug development.

References

Applications of Cbz-NH-PEG3-C2-acid in Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker, Cbz-NH-PEG3-C2-acid, is a versatile tool in the development of targeted cancer therapies. Its unique structure, featuring a carboxybenzyl (Cbz)-protected amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, enables the precise conjugation of therapeutic agents to targeting moieties. This strategic design is pivotal in the construction of advanced drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), which are at the forefront of personalized medicine in oncology.

The Cbz-protected amine serves as a latent attachment point for a potent therapeutic payload, which can be revealed under specific chemical conditions. The terminal carboxylic acid allows for stable amide bond formation with a targeting ligand, such as a monoclonal antibody or a small molecule that recognizes cancer-specific antigens. The hydrophilic PEG3 spacer enhances the solubility and biocompatibility of the resulting conjugate, contributing to improved pharmacokinetic properties.

Application Note 1: this compound in the Synthesis of PROTACs for Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.

The this compound linker is instrumental in the modular synthesis of PROTACs. The carboxylic acid end can be coupled to a ligand for an E3 ligase (e.g., derivatives of thalidomide for Cereblon, or VH032 for VHL). Following this, the Cbz protecting group on the amine can be removed to allow for the attachment of a ligand for the cancer-associated protein of interest. The PEG3 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Quantitative Data for a Representative PEG-Linked PROTAC

While specific data for a PROTAC synthesized with this compound is not publicly available, the following table presents data from a study on a PROTAC targeting the oncogenic kinase BCR-ABL in Chronic Myeloid Leukemia (CML), which utilized a PEG linker. This data illustrates the typical efficacy of such constructs.

CompoundTargetCell LineIC50 (nM)Reference
Arg-PEG1-DasaBCR-ABLK5620.3595[1]
Lys-PEG1-DasaBCR-ABLK5620.5304[1]
Leu-PEG1-DasaBCR-ABLK5620.4326[1]
Phe-PEG1-DasaBCR-ABLK5620.4687[1]

This table presents data for PROTACs with a single PEG unit to demonstrate the potency of such molecules. The specific linker used was not this compound, but the data is representative of the application.

Experimental Protocol: Synthesis of a Generic PROTAC using this compound

This protocol outlines the general steps for synthesizing a PROTAC.

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: To the activated linker solution, add the E3 ligase ligand (e.g., a pomalidomide derivative with a free amine) (1.0 eq). Continue stirring at room temperature for 2-4 hours or until the reaction is complete, as monitored by LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Cbz Deprotection

  • Hydrogenolysis: Dissolve the product from Step 1 in a suitable solvent like methanol or ethanol. Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Reaction: Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator) and stir at room temperature for 2-16 hours, monitoring the reaction by LC-MS until the Cbz group is completely removed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent. Concentrate the filtrate to obtain the deprotected amine.

Step 3: Coupling of the Target Protein Ligand

  • Activation of Ligand: If the target protein ligand has a carboxylic acid, activate it separately using HATU and DIPEA in DMF, as described in Step 1.1.

  • Final Coupling: Add the deprotected amine from Step 2 to the activated target protein ligand. Stir at room temperature until the reaction is complete.

  • Final Purification: Perform an aqueous work-up and purify the final PROTAC molecule using preparative HPLC to achieve high purity.

Signaling Pathway and Workflow

PROTAC_Mechanism POI Protein of Interest (e.g., Oncogenic Kinase) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC Molecule (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Application Note 2: this compound in the Synthesis of Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker plays a crucial role in the stability and efficacy of an ADC.

This compound can be used to synthesize ADCs with a stable amide linkage. The carboxylic acid end of the linker is conjugated to a free amine on the antibody, such as a lysine residue. The Cbz-protected amine, after deprotection, is then coupled to a cytotoxic payload that has a suitable reactive group. The PEG3 spacer helps to improve the solubility and reduce aggregation of the final ADC. This type of linker can be designed to be either non-cleavable or to incorporate a cleavable moiety for controlled drug release within the tumor microenvironment or inside cancer cells.

Quantitative Data for a Representative HER2-Targeting ADC with a PEG Linker

The following table presents in vitro cytotoxicity data for an affibody-based drug conjugate targeting HER2, which incorporates a PEG linker. While not the exact this compound, this data is illustrative of the potency of such targeted therapies.

Cell LineHER2 ExpressionConjugateIC50 (nM)Reference
NCI-N87HighZHER2-PEG10K-MMAE20.3
BT-474HighZHER2-PEG10K-MMAE21.6
MCF-7LowZHER2-PEG10K-MMAE>1000
PC-3NegativeZHER2-PEG10K-MMAE>1000

This table demonstrates the target-specific cytotoxicity of a PEG-linked drug conjugate. The specific linker used was not this compound, but the data is representative of the application.

Experimental Protocol: Synthesis of a Generic ADC using this compound

This protocol provides a general workflow for ADC synthesis.

Step 1: Preparation of the Drug-Linker Moiety

  • Cbz Deprotection: Remove the Cbz protecting group from this compound via hydrogenolysis as described in the PROTAC protocol (Step 2).

  • Payload Conjugation: Activate the cytotoxic payload (containing a carboxylic acid) with a coupling agent like HATU and a base like DIPEA. Add the deprotected linker-amine to the activated payload and stir until the reaction is complete. Purify the drug-linker conjugate.

Step 2: Antibody Modification (if necessary)

  • For site-specific conjugation, engineered antibodies with specific conjugation sites (e.g., engineered cysteines or unnatural amino acids) may be used. For conjugation to lysine residues, the antibody may be used directly.

Step 3: Conjugation of Drug-Linker to the Antibody

  • Activation of Linker: Activate the carboxylic acid of the purified drug-linker from Step 1 using a water-soluble carbodiimide such as EDC, along with N-hydroxysuccinimide (NHS) to form an NHS ester.

  • Conjugation Reaction: Add the activated drug-linker to a solution of the antibody in a suitable buffer (e.g., PBS at a slightly basic pH). The reaction is typically carried out at 4°C for several hours or overnight.

  • Purification: The resulting ADC is purified to remove unconjugated drug-linker and unconjugated antibody. This is typically achieved using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Step 4: Characterization of the ADC

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.

  • Purity and Aggregation: Assess the purity and the presence of aggregates using SEC-HPLC.

  • In Vitro Cytotoxicity: Evaluate the potency and specificity of the ADC in cell-based assays using cancer cell lines with varying levels of target antigen expression.

Workflow and Cellular Fate

ADC_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with this compound linker) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding ADC_Receptor ADC-Antigen Complex Receptor->ADC_Receptor Endosome Endosome ADC_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: Cellular uptake and mechanism of action of an ADC.

References

Troubleshooting & Optimization

Technical Support Center: Cbz Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the Carboxybenzyl (Cbz) deprotection of PEGylated compounds. This resource is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot common issues encountered during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Cbz deprotection, and which is most suitable for PEGylated compounds?

The two most prevalent methods for Cbz deprotection are catalytic hydrogenolysis and acid-mediated cleavage.[1][2][3]

  • Catalytic Hydrogenolysis : This is the most common and generally mildest method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[1][4] It is often preferred for its clean reaction profile, yielding toluene and carbon dioxide as byproducts.[1] For PEGylated compounds, this method is widely used, but the polymer chain can sometimes interfere with the catalyst's activity.

  • Acid-Mediated Deprotection : Strong acids such as HBr in acetic acid, or various HCl solutions can also cleave the Cbz group.[2] This method is an alternative when catalytic hydrogenolysis is not feasible, for instance, if the molecule contains other functional groups susceptible to reduction.[1][2] However, the acidic conditions might affect acid-labile functionalities within the PEGylated molecule.[5]

The choice of method depends on the overall structure of the PEGylated compound, including the presence of other protecting groups and sensitive functional moieties.

Q2: My Cbz deprotection reaction is incomplete. What are the potential causes and solutions?

Incomplete deprotection is a frequent issue, especially with large PEGylated substrates. The primary causes include catalyst inefficiency, steric hindrance, and suboptimal reaction conditions.

Troubleshooting Incomplete Deprotection

  • Catalyst Activity : The palladium catalyst may be old, of low quality, or deactivated. Ensure you are using a fresh, high-quality catalyst.

  • Steric Hindrance : The PEG chain can physically block the catalyst from accessing the Cbz group, particularly with high molecular weight PEGs. Increasing the reaction time or temperature may help overcome this.[6]

  • Insufficient Hydrogen : If using H₂ gas, ensure proper purging of the reaction vessel and maintain a positive pressure of hydrogen. For transfer hydrogenation, the hydrogen donor may be depleted.

  • Solvent Issues : The solubility of the PEGylated compound is critical. The reaction solvent must fully dissolve the substrate to allow for efficient interaction with the catalyst.

For a more detailed guide, please refer to the troubleshooting section on Incomplete Cbz Deprotection .

Q3: I'm observing unexpected side products after the deprotection reaction. What could they be?

Side products can arise from various unintended reactions. Common culprits include:

  • PEG Chain Degradation : While generally stable, under harsh acidic or oxidative conditions, the polyether backbone of PEG can undergo cleavage.

  • Cleavage of Other Protecting Groups : If your compound contains other protecting groups, they may not be fully orthogonal to the Cbz deprotection conditions. For example, very harsh acidic conditions used for Cbz removal can also cleave Boc groups.[1]

  • Catalyst-Mediated Side Reactions : The palladium catalyst can sometimes catalyze other reductions if the molecule contains susceptible functional groups like alkenes or alkynes.[7]

Careful selection of deprotection conditions and thorough analysis of the product mixture (e.g., by LC-MS) are essential to identify and mitigate the formation of side products.

Troubleshooting Guides

Problem 1: Incomplete Cbz Deprotection

This is one of the most common challenges faced during the synthesis of PEGylated molecules. The following guide provides a systematic approach to troubleshooting and optimizing your reaction.

Decision Tree for Troubleshooting

G start Incomplete Deprotection Observed catalyst Check Catalyst Activity & Loading start->catalyst Is the catalyst optimal? conditions Review Reaction Conditions catalyst->conditions No improvement catalyst_sol1 Use fresh catalyst Increase catalyst loading (e.g., up to 1:1 w/w) catalyst->catalyst_sol1 Potential Issue catalyst_sol2 Switch catalyst type (e.g., Pd(OH)₂/C, Pd/CaCO₃) catalyst->catalyst_sol2 Still issues solubility Assess Substrate Solubility conditions->solubility No improvement cond_sol1 Increase reaction time conditions->cond_sol1 Potential Issue cond_sol2 Increase temperature (e.g., 40-60°C) conditions->cond_sol2 Still issues cond_sol3 Consider flow chemistry for better catalyst contact conditions->cond_sol3 For difficult cases hydrogen Verify Hydrogen Source solubility->hydrogen No improvement sol_sol1 Screen alternative solvents (e.g., MeOH, EtOH, THF, or mixtures) solubility->sol_sol1 Potential Issue sol_sol2 Add a co-solvent to improve solubility solubility->sol_sol2 Still issues hydro_sol1 Ensure proper H₂ atmosphere (purge system) Increase H₂ pressure hydrogen->hydro_sol1 Potential Issue hydro_sol2 Add more transfer hydrogenation reagent (e.g., ammonium formate) hydrogen->hydro_sol2 Still issues end_alt Consider Alternative Method (e.g., Acidic Cleavage) hydrogen->end_alt No improvement end_success Deprotection Complete catalyst_sol1->end_success catalyst_sol2->end_success cond_sol1->end_success cond_sol2->end_success cond_sol3->end_success sol_sol1->end_success sol_sol2->end_success hydro_sol1->end_success hydro_sol2->end_success

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

Quantitative Parameters for Optimization

For challenging deprotections, systematically optimizing parameters is key. The following table provides typical ranges for hydrogenolysis reactions.

ParameterStandard RangeOptimized Range for PEGylated CompoundsRationale & Notes
Catalyst Loading (10% Pd/C) 10-20% (w/w)20-100% (w/w)Higher loading can overcome steric hindrance from the PEG chain and potential catalyst poisoning.
Temperature Room Temp.40 - 80°CIncreased temperature can enhance reaction rates, but monitor for side reactions.[6]
H₂ Pressure 1 atm (balloon)1 - 4 bar (50 psi)Higher pressure increases hydrogen concentration in the solution, accelerating the reaction.[7]
Reaction Time 2-16 hours12 - 48 hoursPEGylated substrates often require longer reaction times for complete conversion.[1]
Solvent MeOH, EtOHMeOH, EtOH, THF, Dioxane, or mixturesSolvent choice is critical for substrate solubility. Protic solvents are generally preferred for hydrogenolysis.
Problem 2: Catalyst Poisoning and Deactivation

Catalyst deactivation can lead to stalled or incomplete reactions. PEGylated compounds may contain functional groups or impurities that act as catalyst poisons.

Common Causes and Solutions
  • Sulfur-containing residues : If your molecule contains thiols or thioethers (e.g., from cysteine residues), these can irreversibly poison palladium catalysts.

    • Solution : Consider using a sulfur-resistant catalyst or a different deprotection method, such as acid-mediated cleavage.[2]

  • Adsorption of PEG : The PEG chain itself can adsorb onto the catalyst surface, blocking active sites.[6]

    • Solution : Washing the catalyst with solvent between injections in a flow chemistry setup can help regenerate it.[6] Using a higher catalyst loading can also compensate for this effect.

Problem 3: Difficult Work-up and Purification

The high water solubility and amphiphilic nature of PEGylated compounds can complicate the removal of the catalyst and purification of the final product.

Recommended Procedures
  • Catalyst Removal :

    • Filtration : Dilute the reaction mixture with a solvent that ensures the product is fully dissolved. Filter through a pad of Celite® to remove the palladium on carbon. Repeat the filtration if necessary to remove all fine black particles.

    • Centrifugation : For smaller scale reactions, centrifugation followed by careful decanting of the supernatant can be effective.

  • Product Purification :

    • Precipitation : The deprotected product, now a free amine, can often be precipitated as a salt (e.g., hydrochloride or trifluoroacetate) by adding a non-polar solvent like diethyl ether or MTBE.

    • Size Exclusion Chromatography (SEC) : This is a powerful technique for purifying polymers and separating the desired product from smaller impurities.

    • Reverse-Phase HPLC : Preparative RP-HPLC is often necessary to achieve high purity, especially for pharmaceutical applications.

Experimental Protocols

Protocol 1: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis

This protocol provides a standard starting point for the hydrogenolysis of a Cbz-protected, PEGylated amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Cbz-PEG-Amine in appropriate solvent (e.g., MeOH) prep2 Add 10% Pd/C catalyst (20% w/w) to the solution prep1->prep2 react1 Purge vessel with N₂ then H₂ prep2->react1 react2 Stir vigorously under H₂ atmosphere (1 atm or higher) react1->react2 react3 Monitor reaction by TLC or LC-MS react2->react3 workup1 Filter through Celite® to remove catalyst react3->workup1 workup2 Concentrate the filtrate in vacuo workup1->workup2 workup3 Purify by precipitation, SEC, or HPLC workup2->workup3

Caption: General experimental workflow for Cbz deprotection via hydrogenolysis.

Methodology:

  • Dissolution : Dissolve the Cbz-protected PEGylated compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or THF) to a concentration of 0.05-0.1 M.

  • Catalyst Addition : To the solution, carefully add 10% Palladium on Carbon (Pd/C) (typically 10-30% by weight relative to the substrate).

  • Hydrogenation : Securely seal the reaction vessel. Purge the vessel by evacuating and backfilling with nitrogen (3 times) and then with hydrogen (3 times). Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure) at room temperature.

  • Monitoring : Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed.

  • Work-up : Once the reaction is complete, carefully purge the vessel with nitrogen. Dilute the mixture with additional solvent and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the same solvent.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified as required.

Protocol 2: Cbz Deprotection using Acidolysis (HCl in Dioxane)

This method is an alternative for substrates that are incompatible with catalytic hydrogenation.[2]

Methodology:

  • Dissolution : Dissolve the Cbz-protected PEGylated compound (1 equivalent) in a minimal amount of a suitable co-solvent like dichloromethane (DCM) or ethyl acetate if necessary.

  • Acid Addition : Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the substrate solution at 0°C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. The resulting product will be the hydrochloride salt.

  • Purification : The crude salt can be purified by precipitation from a solvent/anti-solvent system (e.g., DCM/diethyl ether) or by chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for Cbz-NH-PEG3-C2-acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the successful coupling of Cbz-NH-PEG3-C2-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind coupling this compound to an amine-containing molecule?

A1: The coupling of this compound to a primary or secondary amine involves the formation of a stable amide bond. This is achieved by activating the terminal carboxylic acid group of the PEG linker, making it susceptible to nucleophilic attack by the amine.[1][2] The Cbz (carboxybenzyl) group protects the amine end of the PEG linker during this process.

Q2: Which coupling reagents are recommended for this reaction?

A2: Several classes of coupling reagents can be used, with the choice often depending on the scale of the reaction, the sensitivity of the substrates, and the desired reaction conditions (aqueous vs. organic solvent). The most common are:

  • Carbodiimides: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide). EDC is water-soluble and often preferred for bioconjugation in aqueous buffers.[2][3]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient, especially for sterically hindered couplings.[4]

  • Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another powerful coupling reagent known for its high reactivity and low risk of racemization.[4]

Q3: Why is an additive like NHS or HOBt often used with carbodiimides?

A3: Additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are frequently used with carbodiimides like EDC to increase coupling efficiency and minimize side reactions.[5][6] The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate can then react with NHS or HOBt to form a more stable active ester. This two-step process is beneficial because the active ester is less susceptible to hydrolysis in aqueous solutions and less prone to rearranging into an unreactive N-acylurea byproduct.[6][7]

Q4: What are the optimal pH conditions for EDC/NHS coupling?

A4: EDC/NHS coupling is a pH-dependent, two-step process:

  • Activation Step: The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. MES buffer is a common choice for this step.[3][8]

  • Coupling Step: The subsequent reaction of the NHS-activated ester with the amine is more efficient at a pH of 7.0 to 8.5.[8] Phosphate-buffered saline (PBS) is often used for this stage. It's crucial to avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.[8]

Q5: How can I remove the Cbz protecting group after the coupling reaction?

A5: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., using H2 gas and a palladium-on-carbon catalyst) or under strong acidic conditions.[9] The choice of deprotection method will depend on the stability of the rest of your molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive EDC or NHS reagents due to moisture exposure.Store EDC and NHS desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation.[8] Use freshly opened or properly stored reagents.[10]
Inefficient activation of the carboxylic acid.Ensure the pH of the activation step is between 4.5 and 6.0. Use a non-amine, non-carboxylate buffer like MES.[8]
Hydrolysis of the active intermediate.In aqueous solutions, the O-acylisourea intermediate formed by EDC is prone to hydrolysis.[2] Using NHS or Sulfo-NHS stabilizes the intermediate as an active ester, reducing hydrolysis.[3]
Competing side reactions.The primary amine on your target molecule may be protonated at low pH, reducing its nucleophilicity. After the initial activation step, raise the pH to 7.2-8.5 for the coupling to the amine.[8]
Precipitation During Reaction Formation of insoluble dicyclohexylurea (DCU) byproduct when using DCC.If using DCC in organic solvents, the DCU byproduct is often insoluble and can be removed by filtration.[2][5] For aqueous reactions or easier workup, use water-soluble EDC.[5]
Aggregation of protein or peptide substrates.Ensure your biomolecule is soluble and stable in the chosen reaction buffers. High concentrations of EDC can sometimes cause precipitation; if this is observed, try reducing the molar excess of EDC.[8]
Difficulty Purifying the Final Product Excess reagents and byproducts.For EDC couplings, the urea byproduct is water-soluble and can often be removed by aqueous extraction or dialysis.[6] For DCC, the insoluble DCU can be filtered off.[5] Reversed-phase HPLC is a common method for purifying the final conjugate.[10]

Experimental Protocols

Protocol 1: General EDC/NHS Coupling in Aqueous Buffer (Two-Step)

This protocol is suitable for coupling this compound to amine-containing biomolecules like proteins or peptides in an aqueous environment.

  • Reagent Preparation:

    • Prepare a 100 mM MES buffer and adjust the pH to 5.5.

    • Prepare a 100 mM PBS buffer and adjust the pH to 7.4.

    • Dissolve this compound in the MES buffer.

    • Dissolve the amine-containing molecule in the PBS buffer.

    • Freshly prepare solutions of EDC and NHS in the MES buffer.

  • Activation of this compound:

    • In a reaction vessel, combine the this compound solution with a 2- to 10-fold molar excess of both EDC and NHS.[8]

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated PEG linker.

  • Coupling to the Amine-Containing Molecule:

    • Add the NHS-activated this compound solution to the solution of the amine-containing molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with a suitable base if necessary.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 20-50 mM and incubating for 15 minutes.

    • Purify the final conjugate using an appropriate method such as dialysis, size exclusion chromatography, or HPLC.

Protocol 2: HATU Coupling in Organic Solvent

This protocol is suitable for coupling this compound to amines in an organic solvent, which is common in peptide synthesis.

  • Reagent Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound in a dry, polar aprotic solvent such as DMF or NMP.[5]

    • Dissolve the amine-containing molecule in the same solvent.

  • Coupling Reaction:

    • In the reaction vessel containing the this compound solution, add 1.0-1.5 equivalents of HATU.

    • Add 2.0-3.0 equivalents of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine).[5]

    • Stir the mixture for a few minutes to pre-activate the carboxylic acid.

    • Add the solution of the amine-containing molecule to the reaction mixture.

    • Let the reaction proceed at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash with an acidic solution (e.g., 1N HCl) to remove excess base, followed by a basic solution (e.g., saturated NaHCO3) to remove unreacted starting acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Common Coupling Reagents and Conditions

Coupling ReagentClassTypical Solvent(s)Additive(s)Key Byproduct
EDC CarbodiimideAqueous Buffers (MES, PBS), DMF, DCM[3][5]NHS, Sulfo-NHS, HOBtWater-soluble urea[5]
DCC CarbodiimideDCM, DMF, THF[5]HOBt, HOSuInsoluble DCU[5]
HATU Aminium/UroniumDMF, NMPNone (contains HOAt moiety)Water-soluble byproducts
HBTU Aminium/UroniumDMF, NMPHOBt (often used)Water-soluble byproducts[5]
PyBOP PhosphoniumDMF, NMP, DCMNoneWater-soluble byproducts

Table 2: Recommended Molar Ratios for EDC/NHS Coupling

ReactantMolar Ratio (relative to Carboxyl Group)
EDC 2 - 10 fold excess[8]
NHS/Sulfo-NHS 2 - 5 fold excess[8]
Amine 1 - 1.5 fold excess (depending on availability and cost)

Visualizations

G cluster_activation Activation Step (pH 4.5 - 6.0) cluster_coupling Coupling Step (pH 7.0 - 8.5) Cbz_Acid Cbz-NH-PEG3-C2-COOH O_Acylisourea O-Acylisourea Intermediate Cbz_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Cbz_Acid Hydrolysis NHS_Ester NHS-Ester Intermediate O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (Inactive) O_Acylisourea->N_Acylurea Rearrangement NHS NHS Amide_Product Cbz-NH-PEG3-C2-CO-NH-R NHS_Ester->Amide_Product + R-NH2 Amine R-NH2

Caption: Workflow for a two-step EDC/NHS coupling reaction.

G start Low or No Product? check_reagents Are EDC/NHS reagents fresh and stored properly? start->check_reagents check_ph_activation Is activation pH between 4.5 and 6.0? check_reagents->check_ph_activation Yes replace_reagents Replace EDC/NHS and re-run check_reagents->replace_reagents No check_ph_coupling Is coupling pH between 7.0 and 8.5? check_ph_activation->check_ph_coupling Yes adjust_ph_activation Adjust pH with MES buffer check_ph_activation->adjust_ph_activation No check_buffer Is the buffer free of competing amines (e.g., Tris)? check_ph_coupling->check_buffer Yes adjust_ph_coupling Adjust pH with PBS/Borate buffer check_ph_coupling->adjust_ph_coupling No consider_excess Is there a sufficient molar excess of coupling reagents? check_buffer->consider_excess Yes change_buffer Use non-competing buffer (MES, PBS) check_buffer->change_buffer No success Reaction Optimized consider_excess->success Yes increase_reagents Increase molar excess of EDC/NHS consider_excess->increase_reagents No

References

stability issues of Cbz-NH-PEG3-C2-acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Cbz-NH-PEG3-C2-acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Issue Possible Cause Recommended Action
Unexpected pH drop in solution Degradation of the PEG chain can lead to the formation of acidic byproducts like aldehydes and carboxylates.[1][2]Prepare fresh solutions before use. Store stock solutions at -20°C or -80°C.[3][4] For critical applications, purge the solution with an inert gas like argon to minimize oxidation.[1][2]
Loss of compound activity or inconsistent results The compound may have degraded due to improper storage or handling. Factors like temperature, light exposure, and the presence of oxygen can accelerate the aging of PEG compounds.[1][2]Verify the storage conditions of your stock solution. Protect solutions from light.[1][2] It is advisable to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles.[4]
Precipitate formation in the solution The solubility of the compound may be affected by the buffer composition or pH. Aggregation can also occur over time, especially at higher concentrations.Ensure the pH of the buffer is compatible with the carboxylic acid group. If using DMSO for stock solutions, be aware that it is hygroscopic and absorbing water can impact solubility.[4] Use freshly opened DMSO for preparing stock solutions.
Difficulty in deprotecting the Cbz group The deprotection reaction conditions may not be optimal, or the catalyst may be inactive.For hydrogenolysis, ensure the use of a fresh, active catalyst (e.g., Pd/C). Other methods for Cbz deprotection can also be considered if standard conditions fail.[5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: For long-term stability, it is recommended to store stock solutions of this compound at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4] For powdered form, storage at -20°C can be effective for up to 3 years.[3][4] To minimize degradation, solutions should be protected from light and oxygen.[1][2] Aliquoting the stock solution is recommended to prevent contamination and degradation from repeated freeze-thaw cycles.[4]

Q2: What factors can lead to the degradation of this compound in solution?

A2: The stability of PEG-containing molecules like this compound can be influenced by several factors:

  • Temperature: Higher temperatures accelerate degradation.[1][2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the PEG chain.[1][2]

  • Light: Exposure to light can promote the formation of reactive species that degrade the PEG chain.[1][2]

  • pH: Extreme pH values can potentially lead to the hydrolysis of the carbamate or amide linkages, although the Cbz group is generally stable under a variety of acidic and basic conditions.[6]

Q3: How can I monitor the stability of my this compound solution?

A3: The stability of the solution can be monitored by measuring changes in pH and ionic conductivity over time, as degradation of the PEG chain can lead to a decrease in pH and an increase in ionic strength.[1][2] For a more detailed analysis, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of degradation products and quantify the remaining intact compound.

Q4: Is the Cbz protecting group stable in solution?

A4: The carboxybenzyl (Cbz) group is known to be a stable protecting group for amines under a wide range of conditions, including many acidic and basic environments.[6] However, it is susceptible to removal by catalytic hydrogenolysis.[5] The stability of the Cbz group should be considered in the context of the specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure to evaluate the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution. Use freshly opened, high-purity solvent.[4]

  • Preparation of Test Solutions:

    • Dilute the stock solution into different aqueous buffers (e.g., phosphate-buffered saline at pH 5.4, 7.4, and 9.4) to the desired final concentration.

  • Incubation Conditions:

    • Aliquot the test solutions into separate vials for each time point and condition.

    • Incubate the vials under different temperature conditions (e.g., 4°C, 25°C, and 40°C).

    • Protect a parallel set of samples from light by wrapping the vials in aluminum foil.

    • For studying the effect of oxygen, purge one set of samples with an inert gas (e.g., argon) before sealing the vials.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve the vials from each condition.

    • Measure the pH of each solution.

    • Analyze the samples by a suitable analytical method, such as reverse-phase HPLC, to quantify the amount of intact this compound and identify any degradation products.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the degradation rate constant and half-life under each condition.

Data Presentation

The following table is an illustrative example of how to present stability data for this compound.

Condition Time (hours) Remaining Compound (%) pH
4°C, Dark 01007.4
2499.57.4
7299.17.3
16898.27.3
25°C, Dark 01007.4
2497.37.2
7292.17.1
16885.67.0
25°C, Light 01007.4
2495.27.1
7288.56.9
16879.36.8
40°C, Dark 01007.4
2490.87.0
7275.46.8
16858.26.5

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (e.g., in DMSO) prep_test Prepare Test Solutions (in various buffers) prep_stock->prep_test incubation Incubate under Different Conditions (Temp, Light, O2) prep_test->incubation analysis Analyze Samples at Time Points (HPLC, pH) incubation->analysis data_analysis Data Analysis (Degradation Rate, Half-life) analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

cluster_degradation Potential Degradation Pathways cluster_products_hydrolysis cluster_products_oxidation parent This compound hydrolysis Hydrolysis parent->hydrolysis Extreme pH oxidation Oxidation parent->oxidation O2, Light, Temp prod_h1 Cbz-NH-PEG3-OH + Acetic Acid hydrolysis->prod_h1 Ester/Amide Bond Cleavage prod_h2 Benzylamine + HO-PEG3-C2-acid hydrolysis->prod_h2 Carbamate Cleavage prod_o1 Formation of Aldehydes and Carboxylates oxidation->prod_o1 PEG Chain Degradation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Preventing Aggregation of Protein Conjugates with Cbz-NH-PEG3-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-NH-PEG3-C2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this bifunctional PEG linker to prevent the aggregation of protein conjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent protein conjugate aggregation?

A1: this compound is a discrete polyethylene glycol (dPEG®) linker. It is bifunctional, containing a terminal carboxylic acid and a carboxybenzyl (Cbz)-protected amine. The terminal carboxylic acid can be activated to react with primary amines (like lysine residues) on the surface of a protein.[1] This process, known as PEGylation, attaches the hydrophilic PEG chain to the protein. The PEG chain creates a hydration shell around the protein, which can increase solubility and sterically hinder intermolecular interactions that lead to aggregation.[2][3]

Q2: My protein conjugate is still aggregating after labeling with this compound. What are the common causes?

A2: Aggregation after conjugation can stem from several factors:

  • Over-labeling: Attaching too many PEG linkers can alter the protein's surface charge and isoelectric point (pI), potentially reducing its solubility.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability.[4] Performing the conjugation at a pH close to the protein's pI can lead to aggregation.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can facilitate aggregation.

  • Presence of Unreacted Reagents: Residual activating agents (EDC/NHS) or excess linker can sometimes contribute to instability.

  • Inherent Instability of the Protein: The protein itself may be prone to aggregation under the experimental conditions.

Q3: How do I prepare this compound for conjugation?

A3: this compound is often a solid that may be difficult to weigh in small quantities. It is recommended to prepare a stock solution in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][6] For example, a 10-20 mM stock solution can be prepared and stored at -20°C. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6]

Q4: What is the optimal molar ratio of this compound to my protein?

A4: The optimal molar ratio is protein-dependent and needs to be determined empirically. A good starting point is to test a range of molar excess of the PEG linker to the protein, for example, 5:1, 10:1, and 20:1.[4] The goal is to achieve a sufficient degree of labeling to prevent aggregation without causing over-labeling that might lead to loss of activity or induce aggregation itself.

Q5: What analytical techniques can I use to assess the aggregation of my protein conjugate?

A5: Several techniques can be used to quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a powerful method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[4]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of large aggregates.[4]

  • UV-Vis Spectroscopy: An increase in turbidity due to insoluble aggregates can be monitored by measuring the absorbance at wavelengths such as 340 nm or 600 nm.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to covalent aggregates.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon adding this compound stock solution Localized high concentration of the organic solvent (e.g., DMSO).Add the stock solution dropwise to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is low (typically <5% v/v).
Low conjugation efficiency Suboptimal pH for NHS-ester reaction. Inactivated EDC/NHS reagents.The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-7.2, while the reaction of the activated linker with primary amines is best at pH 7-8.[6][7] Consider a two-step reaction where activation is performed at a lower pH, followed by an increase in pH for the conjugation step. Use freshly prepared EDC/NHS solutions.
Significant aggregation during or after the reaction Protein concentration is too high. Molar excess of the PEG linker is too high. Buffer conditions are not optimal.Decrease the protein concentration (e.g., to 1-2 mg/mL).[4] Perform a titration to find the optimal molar ratio of the linker to the protein.[4] Screen different buffer pH values and ionic strengths. Consider adding stabilizers like sucrose (5-10% w/v) or arginine (50-100 mM).[4]
Difficulty in purifying the conjugate from unreacted linker Similar hydrodynamic radii of the conjugate and excess linker.Use a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO) to remove small molecules like EDC, NHS, and unreacted linker. For more precise separation, optimize the size exclusion chromatography (SEC) column and elution conditions.

Quantitative Data Summary

The following table provides illustrative data on the effect of this compound conjugation on the aggregation of a model protein. Note that these are representative values and the optimal conditions for your specific protein should be determined experimentally.

Molar Ratio (Linker:Protein) Degree of Labeling (PEG/Protein) % Monomer (by SEC) % Soluble Aggregates (by SEC) Turbidity (OD at 340 nm)
0:1 (Unconjugated Control)085%15% (precipitated)0.5
5:11.295%5%0.08
10:12.598%2%0.03
20:14.196%4%0.06

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the covalent attachment of this compound to a protein containing accessible primary amines using EDC and NHS chemistry.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., 0.1 M PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Conjugation Buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a separate microcentrifuge tube, combine the desired molar equivalent of this compound stock solution with Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and NHS stock solutions to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG linker.

  • Conjugation Reaction:

    • Add the freshly activated this compound solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-activated linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker, byproducts, and quenching reagent by size exclusion chromatography (SEC), dialysis, or using a desalting column equilibrated with a suitable storage buffer for your protein.

  • Analysis:

    • Analyze the purified conjugate for the degree of labeling (e.g., by MALDI-TOF MS) and aggregation state (e.g., by SEC and DLS).

Visualizations

experimental_workflow Experimental Workflow for Protein Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (1-5 mg/mL in PBS, pH 7.4) conjugation Conjugation to Protein (pH 7.4, 2h RT or O/N 4°C) protein_prep->conjugation reagent_prep Reagent Preparation (Linker, EDC, NHS stocks) activation Activation of Linker (EDC/NHS, pH 6.0, 15-30 min) reagent_prep->activation activation->conjugation quenching Quenching (Tris-HCl, 30 min) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification analysis Analysis (SEC, DLS, MS) purification->analysis

Caption: A flowchart of the experimental workflow for protein conjugation with this compound.

troubleshooting_guide Troubleshooting Aggregation Issues cluster_solutions Troubleshooting Aggregation Issues start Aggregation Observed? optimize_ratio Optimize Molar Ratio (e.g., 5:1, 10:1, 20:1) start->optimize_ratio Yes no_aggregation Successful Conjugation start->no_aggregation No lower_conc Lower Protein Concentration (e.g., 1-2 mg/mL) optimize_ratio->lower_conc optimize_buffer Optimize Buffer (pH, Ionic Strength) lower_conc->optimize_buffer add_stabilizer Add Stabilizers (Sucrose, Arginine) optimize_buffer->add_stabilizer check_reagents Check Reagent Quality (Fresh EDC/NHS) add_stabilizer->check_reagents

Caption: A decision tree for troubleshooting protein aggregation during conjugation.

References

strategies to improve the solubility of Cbz-NH-PEG3-C2-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbz-NH-PEG3-C2-acid and its conjugates. The information provided is designed to address common solubility challenges encountered during experimental workflows.

Troubleshooting Guide: Improving Solubility

Low solubility of your this compound conjugate can manifest as precipitation, cloudiness, or difficulty in achieving the desired concentration. The following guide provides a systematic approach to resolving these issues.

Issue: My this compound conjugate has precipitated out of aqueous solution.

This is a common issue, particularly in neutral or acidic aqueous buffers, due to the protonated state of the terminal carboxylic acid. The Cbz (carbobenzyloxy) protecting group also contributes to the overall hydrophobicity of the molecule.

Troubleshooting Workflow

G cluster_ph Strategy 1: pH Adjustment cluster_cosolvent Strategy 2: Co-solvent Addition cluster_stock Strategy 3: Stock Solution Optimization start Precipitate Observed in Aqueous Buffer q1 Is the pH of your buffer > 7.0? start->q1 ph_yes Precipitate may be due to other factors. Consider co-solvents or temperature. q1->ph_yes Yes ph_no Increase pH to > 7.0 (e.g., using PBS pH 7.4, Borate buffer pH 8.5) q1->ph_no No ph_protocol See Protocol 1: Solubilization by pH Adjustment ph_no->ph_protocol q2 Did pH adjustment resolve the issue? ph_no->q2 cosolvent Introduce a water-miscible organic co-solvent (e.g., DMSO, DMF, Ethanol) q2->cosolvent No end_resolved Issue Resolved q2->end_resolved Yes cosolvent_protocol See Protocol 2: Solubilization using Co-solvents cosolvent->cosolvent_protocol q3 Is the conjugate soluble now? cosolvent->q3 stock Prepare a high-concentration stock in 100% DMSO, then dilute into buffer. q3->stock No q3->end_resolved Yes stock_protocol See Protocol 3: High-Concentration Stock Preparation stock->stock_protocol end_further Further assistance required. Consider conjugate modification or alternative formulation. stock->end_further

Caption: Troubleshooting workflow for this compound conjugate precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

The solubility of the unconjugated this compound linker is highly dependent on the solvent. While its PEG3 spacer enhances water solubility compared to a simple alkyl chain, the molecule retains significant hydrophobic character due to the Cbz group.[1] The terminal carboxylic acid means its aqueous solubility is pH-dependent.

SolventKnown SolubilityRemarks
DMSO 100 mg/mL (281.39 mM)[2]Ultrasonic assistance may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic.[2]
Aqueous Buffers Poor at acidic/neutral pHSolubility significantly increases at pH > 7 as the carboxylic acid deprotonates to the more soluble carboxylate form.
DMF, Ethanol SolubleOften used as co-solvents to improve aqueous solubility.[3]

Q2: How does pH affect the solubility of my conjugate?

The this compound moiety contains a terminal carboxylic acid. At acidic or neutral pH, this group is protonated (-COOH), making the molecule less polar and thus less soluble in water. By increasing the pH to a basic environment (typically pH > 7.4), the carboxylic acid is deprotonated to a carboxylate salt (-COO⁻). This charged group significantly increases the molecule's polarity and its ability to form favorable interactions with water, thereby increasing solubility.

G cluster_low_ph Low pH (e.g., < 6.0) cluster_high_ph High pH (e.g., > 7.4) low_ph_node R-COOH (Protonated) Low Aqueous Solubility equilibrium pH Increase pH Decrease low_ph_node->equilibrium high_ph_node R-COO⁻ + H⁺ (Deprotonated) High Aqueous Solubility equilibrium->high_ph_node

Caption: Relationship between pH and the ionization state of the terminal carboxylic acid.

Q3: What are the best co-solvents to use?

Water-miscible organic solvents are excellent for improving the solubility of PEGylated conjugates.[3] The most commonly used co-solvents in a research setting are:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Polyethylene Glycol (e.g., PEG300, PEG400)

The choice of co-solvent may depend on downstream applications, such as cell-based assays where solvent toxicity is a concern. It is crucial to keep the final concentration of the organic solvent as low as possible (typically <1%, and often <0.1% for cell-based work) to avoid experimental artifacts.

Q4: Can I heat the solution to improve solubility?

Gentle warming can be attempted but should be done with caution. Prolonged exposure to high temperatures can potentially lead to the degradation of the conjugate or hydrolysis of the Cbz protecting group. If you choose to warm the solution, do so gently (e.g., 37°C water bath) for a short period.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is intended for conjugates that are sparingly soluble in neutral aqueous buffers.

Materials:

  • Your this compound conjugate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Borate Buffer (50 mM), pH 8.5

  • 0.1 M NaOH solution

Procedure:

  • Attempt to dissolve the conjugate directly in PBS, pH 7.4, by vortexing.

  • If solubility is still limited, try dissolving the compound in the more basic Borate Buffer, pH 8.5.

  • For stubborn solubility issues, prepare a slurry of the conjugate in your desired buffer (e.g., PBS).

  • While stirring, add 0.1 M NaOH dropwise until the conjugate dissolves.

  • Crucially , check the final pH of your solution to ensure it is compatible with your experimental system. Adjust back towards your target pH with dilute HCl if necessary, being careful not to cause re-precipitation.

Protocol 2: Solubilization using Co-solvents

This protocol is for situations where pH adjustment alone is insufficient or not desired.

Materials:

  • Your this compound conjugate

  • Anhydrous, research-grade DMSO or DMF

  • Your target aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a concentrated stock solution of your conjugate in 100% DMSO (see Protocol 3).

  • Vortex or use an ultrasonic bath to ensure the conjugate is fully dissolved in the organic solvent.

  • Perform a serial dilution of the stock solution into your target aqueous buffer to reach the final desired concentration.

  • Important: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing. Do not add the aqueous buffer to the DMSO stock, as this can cause the compound to crash out.

  • Ensure the final concentration of the co-solvent is below the tolerance level for your specific assay (e.g., <0.5% DMSO for many cell-based assays).

Protocol 3: High-Concentration Stock Preparation in DMSO

Preparing a stable, high-concentration stock is key to successful experiments.

Materials:

  • Your this compound conjugate

  • Anhydrous, research-grade DMSO[2]

Procedure:

  • Equilibrate the vial containing your conjugate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of the conjugate in a suitable vial.

  • Add the calculated volume of anhydrous DMSO to achieve a high concentration (e.g., 10-100 mg/mL). This compound itself is soluble up to 100 mg/mL in DMSO.[2]

  • Cap the vial tightly and vortex thoroughly. If needed, use a brief sonication in a water bath to aid dissolution.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

References

side reactions to consider when using Cbz-NH-PEG3-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered when using Cbz-NH-PEG3-C2-acid in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield During Amide Coupling to a Primary Amine.

  • Question: I am attempting to couple this compound to my amine-containing molecule using EDC/NHS chemistry, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?

  • Answer: Low coupling efficiency is a common issue that can stem from several factors related to reagents, reaction conditions, or the substrate itself. Here are the primary causes and troubleshooting steps:

    • Suboptimal pH: The two-step EDC/NHS coupling process has different optimal pH ranges. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the activated NHS-ester with the primary amine is most efficient at a physiological to slightly basic pH (7.0-8.5).[1][2][3]

      • Troubleshooting:

        • Perform a two-step reaction. First, activate the this compound with EDC/NHS in a non-amine, non-carboxylate buffer like MES at pH 5-6.[1]

        • After the activation step (typically 15-30 minutes), add your amine-containing molecule and adjust the pH to 7.2-7.5 using a buffer like PBS to facilitate the coupling reaction.[1][2]

    • Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, which deactivates it. This is more pronounced in aqueous buffers and with longer reaction times.

      • Troubleshooting:

        • Use freshly prepared EDC and NHS solutions. Both reagents are moisture-sensitive and should be stored desiccated at -20°C.[1]

        • Allow reagent vials to warm to room temperature before opening to prevent condensation.[1]

        • Add the amine-containing molecule to the activated linker as soon as possible after the activation step.

    • Competing Side Reactions: Carbodiimide reagents like EDC can participate in side reactions that consume the activated linker. The primary side reaction is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[4][5][6]

      • Troubleshooting:

        • The use of N-hydroxysuccinimide (NHS) or Sulfo-NHS helps to suppress this side reaction by converting the O-acylisourea to a more stable NHS-ester.

        • Using solvents with low dielectric constants, such as dichloromethane or chloroform, can also minimize the N-acylurea formation, although this may not be suitable for all biomolecules.[4]

    • Reactive Buffers: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete in the reaction.[1]

      • Troubleshooting:

        • Ensure your reaction buffer is free of extraneous nucleophiles. Use buffers like MES for the activation step and PBS or borate buffer for the coupling step.[1]

Issue 2: Aggregation and Precipitation Observed During the Conjugation Reaction.

  • Question: When I try to conjugate my molecule with this compound, I observe precipitation, leading to a loss of material. What causes this and how can it be prevented?

  • Answer: Aggregation is a known issue, particularly when working with hydrophobic molecules or when the drug-to-antibody ratio (DAR) becomes high in antibody-drug conjugate (ADC) synthesis.[7] The PEG linker is designed to improve solubility, but issues can still arise.[7][]

    • Hydrophobicity: The molecule you are conjugating to the linker may be hydrophobic, and the resulting conjugate may have limited solubility in the reaction buffer.

      • Troubleshooting:

        • Consider adding a co-solvent to improve solubility. Ensure the chosen co-solvent is compatible with your biomolecule's stability.

        • The use of hydrophilic PEG linkers is known to reduce aggregation.[7][9] If aggregation persists, a longer PEG chain variant may be required.

    • Reagent Concentration: High concentrations of EDC can sometimes lead to precipitation.[1]

      • Troubleshooting:

        • If you are using a large excess of EDC, try reducing the concentration to the recommended 1.5-2 equivalents.

    • Protein Instability: The pH change or the addition of reagents during the reaction can cause protein substrates to aggregate and precipitate.[1]

      • Troubleshooting:

        • Confirm that your protein is soluble and stable in the chosen reaction buffers at the target pH. A buffer exchange step prior to conjugation may be necessary.

Issue 3: Unwanted Cleavage of the Cbz Protecting Group.

  • Question: I am observing the premature removal of the Cbz group during my coupling reaction or subsequent purification steps. What conditions can cause this and how can I avoid it?

  • Answer: The Cbz (benzyloxycarbonyl) group is generally stable under many conditions but can be cleaved under specific circumstances, particularly during purification or if incompatible reagents are used.

    • Harsh Acidic Conditions: While relatively stable to mild acids, the Cbz group can be cleaved by strong or harsh acidic conditions (e.g., excess HCl, HBr).[10]

      • Troubleshooting:

        • Avoid exposing the molecule to strong acids during your reaction workup or purification. Use alternative methods for purification if acid lability is a concern.

    • Catalytic Hydrogenolysis Conditions: The most common method for Cbz deprotection is catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst).[10][11] Accidental exposure to such conditions will lead to its removal.

      • Troubleshooting:

        • Ensure that no residual hydrogenation catalysts are present from previous steps in your synthesis. Be mindful of the chemical compatibility of all reagents and purification media.

    • Transition Metal Catalysis: Beyond hydrogenation, the Cbz group can be susceptible to other transition metal catalysts, such as Ni(0) or Pd(0).[10]

      • Troubleshooting:

        • Scrutinize your reaction scheme for any reagents that could be sources of these metals.

Issue 4: Difficulty in Cbz Deprotection After Successful Conjugation.

  • Question: After forming my conjugate, I am struggling to remove the Cbz group. The standard catalytic hydrogenation is not working efficiently. What could be the issue?

  • Answer: Incomplete Cbz deprotection can occur due to catalyst poisoning or the presence of functional groups that interfere with the reaction.

    • Catalyst Poisoning: Certain functional groups, particularly sulfur-containing compounds (e.g., thiols, thioethers), can poison the palladium catalyst, rendering it inactive.

      • Troubleshooting:

        • If your molecule contains sulfur, a standard Pd/C catalyst may not be effective. Consider using a larger amount of catalyst or a more robust catalyst.

        • Alternatively, explore other deprotection methods that do not rely on palladium catalysis, such as using HBr in acetic acid, provided your conjugate is stable under these harsh acidic conditions.[11]

    • Incompatible Functional Groups: The standard hydrogenolysis conditions for Cbz removal (H₂, Pd/C) are not compatible with other reducible functional groups like alkynes, alkenes, or nitro groups.[11]

      • Troubleshooting:

        • If your conjugate contains such groups, you must use an alternative deprotection method. Acidic cleavage (e.g., HBr in acetic acid) is a common alternative.[11] A milder, more selective option for substrates sensitive to harsh acids is using AlCl₃ in HFIP.[11]

Quantitative Data Summary

The following table summarizes key parameters for reactions involving this compound and similar linkers.

ParameterRecommended Range/ValueNotesReference(s)
EDC/NHS Activation pH 4.5 - 6.0Optimal for activating the terminal carboxylic acid. MES buffer is recommended.[1][2][3]
Amine Coupling pH 7.0 - 8.5Optimal for the reaction of the NHS-ester with a primary amine. PBS or borate buffer is recommended.[1][2][3]
EDC Molar Excess 1.5 - 5 equivalentsA higher excess may be needed for dilute solutions, but can also lead to precipitation.[12]
NHS Molar Excess 1.5 - 5 equivalentsTypically used in a similar or slightly higher ratio to EDC.[12]
Activation Time 15 - 30 minutesAt room temperature. Longer times can lead to hydrolysis of the NHS-ester.[2]
Coupling Time 2 hours to overnightReaction can be performed at room temperature for a few hours or at 4°C overnight.[1]

Experimental Protocols

Protocol: Conjugation of this compound to a Primary Amine-Containing Molecule via EDC/NHS Chemistry

This protocol outlines a two-step procedure for the covalent attachment of the linker to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing molecule ("Substrate-NH₂")

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 (or 1 M hydroxylamine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in anhydrous DMF or water) and NHS (e.g., 10 mg/mL in anhydrous DMF or water) immediately before use.

    • Dissolve this compound in anhydrous DMF or DMSO to a suitable concentration (e.g., 10-20 mM).

    • Dissolve or buffer-exchange your Substrate-NH₂ into the Coupling Buffer (PBS, pH 7.2-7.5).

  • Activation of Carboxylic Acid:

    • In a reaction vessel, combine this compound (1.5 equivalents relative to your substrate) with the Activation Buffer.

    • Add the EDC stock solution (1.5 equivalents) and the NHS stock solution (1.5 equivalents) to the linker solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester.

  • Conjugation to Amine:

    • Immediately add the activated linker solution to your Substrate-NH₂ solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with PBS if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. This will react with and deactivate any remaining NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the unreacted linker, EDC/NHS byproducts, and quenching agent from the final conjugate.

    • For protein conjugates, dialysis or size-exclusion chromatography is effective.

    • For small molecule conjugates, purification by preparative HPLC may be required.

  • Characterization:

    • Confirm the successful conjugation using appropriate analytical techniques, such as LC-MS to verify the mass of the final product.

Visualizations

G cluster_structure Chemical Structure of this compound Cbz Cbz (Carbobenzyloxy) Amine Protected Amine (NH) Cbz->Amine Protects PEG3 PEG3 Spacer (Triethylene Glycol) Amine->PEG3 Linked to Acid Carboxylic Acid (-COOH) PEG3->Acid Terminates in

Caption: Key functional components of the this compound linker.

G cluster_workflow Amide Coupling Workflow start Start: This compound + Substrate-NH2 activation Step 1: Activation Add EDC + NHS (pH 4.5-6.0) start->activation intermediate Activated Intermediate: Cbz-NH-PEG3-C2-NHS activation->intermediate coupling Step 2: Coupling Add Substrate-NH2 (pH 7.2-7.5) intermediate->coupling product Final Conjugate coupling->product

Caption: Two-step experimental workflow for EDC/NHS-mediated amide bond formation.

G cluster_side_reaction Potential EDC Side Reaction Pathway o_acylisourea O-Acylisourea Intermediate (Reactive) desired_path Desired Pathway: Reaction with Amine o_acylisourea->desired_path Fast side_reaction Side Reaction: Intramolecular Rearrangement o_acylisourea->side_reaction Slower, competing amide_product Desired Amide Product desired_path->amide_product n_acylurea N-Acylurea Byproduct (Unreactive) side_reaction->n_acylurea

Caption: Competing reaction pathways for the O-acylisourea intermediate.

References

how to monitor the progress of a Cbz-NH-PEG3-C2-acid conjugation reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-NH-PEG3-C2-acid. This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully monitoring the progress of their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the this compound conjugation reaction?

The conjugation reaction typically involves a two-step process utilizing carbodiimide chemistry. First, the terminal carboxylic acid of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a more stable NHS ester. This activated intermediate then readily reacts with a primary amine on the target molecule to form a stable amide bond.[1][2]

Q2: Which analytical techniques are recommended for monitoring the reaction progress?

A combination of chromatographic and spectrometric techniques is recommended for comprehensive monitoring. These include:

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative assessment of the consumption of starting materials.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the disappearance of reactants and the formation of the product.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by its mass and provides purity information.[4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation of the final conjugate and to quantify reaction conversion.

Q3: At what pH should I perform the activation and conjugation steps?

The pH is a critical parameter for successful conjugation. The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2.[8][9] However, the subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a pH of 7-8.[9] For optimal results, it is recommended to perform the activation at a lower pH and then raise the pH before adding the amine-containing molecule.[8]

Q4: What are the most common side reactions to be aware of?

The primary side reaction is the hydrolysis of the NHS ester intermediate, which regenerates the starting carboxylic acid.[2] The rate of this hydrolysis increases with higher pH.[2] Therefore, it is crucial to use the activated linker promptly. Another potential side reaction is the formation of an N-acylisourea byproduct if the O-acylisourea intermediate reacts with another EDC molecule instead of the amine.

Experimental Protocols & Monitoring

General Experimental Workflow

The following diagram outlines the general workflow for monitoring the this compound conjugation reaction.

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis start Dissolve this compound add_edc_nhs Add EDC and NHS (Activation at pH 4.5-7.2) start->add_edc_nhs incubate Incubate for activation add_edc_nhs->incubate add_amine Add amine-containing molecule (Adjust pH to 7-8) incubate->add_amine react Incubate for conjugation add_amine->react tlc TLC Analysis react->tlc Time points hplc HPLC Analysis react->hplc Time points lcms LC-MS Analysis react->lcms Final time point quantify Quantify Reactants & Product tlc->quantify hplc->quantify confirm Confirm Product Mass lcms->confirm assess Assess Purity quantify->assess confirm->assess end Reaction Complete assess->end

Figure 1. General workflow for monitoring the this compound conjugation reaction.
Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method to qualitatively monitor the progress of the reaction by observing the disappearance of the starting materials.

Methodology:

  • Plate: Use silica gel 60 F254 plates.

  • Spotting: At various time points, take a small aliquot of the reaction mixture and spot it on the TLC plate alongside the starting materials (this compound and the amine-containing molecule) as references.

  • Eluent System: A common starting point for developing a suitable eluent system is a mixture of a polar and a non-polar solvent. The polarity will need to be optimized based on the amine-containing molecule. A suggested starting system is Dichloromethane:Methanol (95:5). Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: Visualize the spots under UV light (254 nm). The Cbz group in the starting material and the product should be UV active. Staining with potassium permanganate or ninhydrin (if the starting amine is visible) can also be used.

  • Interpretation: The reaction is progressing if the spot corresponding to the starting material diminishes in intensity and a new spot, corresponding to the conjugate, appears.

CompoundExpected RfVisualization
This compoundHigher RfUV active
Amine-containing moleculeVariableMay or may not be UV active
ConjugateLower Rf than starting acidUV active

Note: The Rf values are relative and will depend on the specific amine and the exact eluent system used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitative monitoring of the reaction. A reverse-phase method is typically suitable for this type of molecule.

Methodology:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol (MeOH), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: UV detection at a wavelength where the Cbz group absorbs (around 254 nm).

  • Sample Preparation: At each time point, quench a small aliquot of the reaction mixture (e.g., by diluting in the mobile phase) and inject it into the HPLC.

  • Interpretation: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product. The retention time of the conjugate is expected to be different from the starting materials.

CompoundExpected Retention Time
This compoundEarlier elution
ConjugateLater elution (generally more hydrophobic)

Note: This is a general method and may require optimization for your specific conjugate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the final product, providing definitive evidence of a successful conjugation.

Methodology:

  • LC Method: Use an HPLC method similar to the one described above.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Data Analysis: Look for the [M+H]+ and/or [M+Na]+ ions corresponding to the calculated mass of the expected conjugate. Fragmentation analysis (MS/MS) can provide further structural confirmation.

  • Expected Mass: Calculate the expected exact mass of your conjugate to compare with the experimental data.

CompoundExpected [M+H]+
This compound398.18
ConjugateMass of Amine + 379.17

Troubleshooting Guide

This section addresses common issues that may be encountered during the conjugation and monitoring process.

Troubleshooting Workflow

G cluster_reaction Reaction Issues cluster_analysis Analytical Issues cluster_solutions_reaction Potential Solutions cluster_solutions_analysis Potential Solutions start Problem Observed low_yield Low or No Product Formation start->low_yield side_products Multiple Side Products start->side_products poor_separation Poor TLC/HPLC Separation start->poor_separation no_ms_signal No MS Signal for Product start->no_ms_signal sol_reagents Check reagent quality and stoichiometry Use fresh EDC/NHS low_yield->sol_reagents sol_ph Optimize pH for activation and coupling low_yield->sol_ph sol_hydrolysis Minimize NHS ester hydrolysis (work quickly, control temp) low_yield->sol_hydrolysis side_products->sol_ph sol_quenching Ensure proper quenching of unreacted sites side_products->sol_quenching sol_tlc_hplc Optimize TLC eluent or HPLC gradient poor_separation->sol_tlc_hplc sol_ms_params Adjust MS parameters (ionization source, cone voltage) no_ms_signal->sol_ms_params sol_sample_prep Check sample concentration and desalting no_ms_signal->sol_sample_prep

Figure 2. Troubleshooting logic for this compound conjugation.
Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low or no product formation - Inactive EDC or NHS.- Incorrect pH for activation or coupling.- Hydrolysis of the NHS ester.[2]- Starting amine is not sufficiently nucleophilic.- Use fresh, high-quality EDC and NHS.- Carefully control the pH of the reaction mixture during both steps.[8][10]- Use the activated linker immediately after preparation.- Consider using a different coupling agent or increasing the reaction time/temperature.
Multiple spots/peaks on TLC/HPLC - Formation of N-acylisourea byproduct.- Side reactions with other functional groups on the amine-containing molecule.- Degradation of starting materials or product.- Use NHS to suppress N-acylisourea formation.- Ensure the amine-containing molecule is pure and that other nucleophilic groups are protected.- Analyze the stability of your compounds under the reaction conditions.
Poor separation on TLC or HPLC - Inappropriate solvent system or gradient.- Co-elution of starting material and product.- Systematically vary the polarity of the TLC eluent.- Adjust the HPLC gradient (e.g., make it shallower) to improve resolution.- Try a different stationary phase (e.g., a different type of C18 column).
No product peak in LC-MS - Product is not ionizing well.- Low concentration of the product.- In-source fragmentation.- Adjust MS parameters, such as trying different ionization modes (e.g., APCI) or additives in the mobile phase.- Concentrate the sample before analysis.- Use gentler MS conditions (e.g., lower cone voltage).

For further assistance, please contact our technical support team with your experimental details, including the specific amine-containing molecule used, reaction conditions, and the analytical data obtained.

References

Technical Support Center: Purification of Cbz-NH-PEG3-C2-Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with Cbz-NH-PEG3-C2-acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its hybrid nature. The molecule possesses a hydrophobic Cbz (carbobenzyloxy) group, a hydrophilic PEG3 (polyethylene glycol) linker, and an ionizable carboxylic acid terminus. This combination can lead to issues with solubility, chromatographic separation, and removal of structurally similar impurities. Key challenges include:

  • Co-purification of impurities: Unreacted starting materials, such as the amine-PEG3-acid starting material, and byproducts from the Cbz protection step can be difficult to separate due to similar polarities.

  • Chromatographic anomalies: The PEG chain can cause peak broadening in reversed-phase chromatography.[1][2] The carboxylic acid and the Cbz group can interact with silica gel, leading to peak tailing in normal-phase chromatography.

  • Product solubility: While generally soluble in a range of solvents, finding a suitable solvent system for both high recovery and effective purification can be challenging.

  • Oily products: Cbz-protected amino acids and PEGylated compounds can sometimes be oils or waxes, making crystallization difficult.

Q2: What are the recommended initial purification strategies for crude this compound?

A2: A common initial purification strategy involves a simple aqueous workup followed by column chromatography. A typical procedure includes:

  • Aqueous Wash: After the reaction, a wash with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3), can help remove acidic impurities and unreacted starting materials.

  • Extraction: The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrated under reduced pressure.

  • Column Chromatography: The crude product is then subjected to silica gel column chromatography.

Q3: Which chromatographic technique is best suited for the purification of this compound?

A3: Both normal-phase (silica gel) and reversed-phase chromatography (RPC) can be employed, each with its own advantages and challenges.

  • Normal-Phase Chromatography (Silica Gel): This is often the first choice after an initial workup. It is effective at removing less polar impurities. However, the polar nature of the PEG chain and the carboxylic acid can lead to strong interactions with the silica, causing streaking or tailing of the product peak.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is highly effective for separating compounds based on hydrophobicity and is well-suited for resolving complex mixtures. The retention time of PEGylated compounds in RP-HPLC generally increases with the length of the PEG chain.[1][2] Given the defined length of the PEG3 linker, RP-HPLC can provide good resolution.

Q4: How can I effectively remove unreacted Cbz-Cl and the amine-PEG3-acid starting material?

A4:

  • Unreacted Cbz-Cl: Benzyl chloroformate (Cbz-Cl) is reactive towards water and amines. Quenching the reaction with water or a primary amine scavenger can help to hydrolyze or react the excess Cbz-Cl. Subsequent aqueous washes will help in its removal.

  • Unreacted Amine-PEG3-Acid: The starting amine is more polar than the Cbz-protected product. Silica gel chromatography is generally effective in separating the less polar this compound from the more polar starting amine.

Troubleshooting Guides

Issue 1: Product is an oil or wax and will not crystallize.
Possible Cause Troubleshooting Steps
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Attempt further purification by column chromatography.
Hygroscopic Nature The PEG chain can make the compound hygroscopic. Ensure all solvents are anhydrous and handle the material under a dry atmosphere.
Inappropriate Solvent System The choice of solvent is critical for crystallization. Screen a variety of solvent systems, including single solvents (e.g., ethyl acetate, diethyl ether) and co-solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/diethyl ether).
Supersaturation Not Achieved Dissolve the compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature, and then cool slowly. Seeding with a small crystal of the pure compound, if available, can induce crystallization.
Issue 2: Peak tailing or streaking during silica gel chromatography.
Possible Cause Troubleshooting Steps
Interaction with Acidic Silanol Groups The basic nitrogen of the carbamate and the carboxylic acid can interact with the acidic silanol groups on the silica surface.
- Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) to neutralize the acidic sites on the silica.
- For the carboxylic acid, adding a small amount of acetic or formic acid to the mobile phase can suppress the ionization of the carboxyl group and reduce tailing.
Inappropriate Mobile Phase Polarity The polarity of the eluent may not be optimal for the compound.
- A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve peak shape and resolution. A common gradient is from ethyl acetate/hexanes to methanol/dichloromethane.
Issue 3: Broad peaks and poor resolution in RP-HPLC.
Possible Cause Troubleshooting Steps
PEG Chain Heterogeneity (Polydispersity) While less of an issue for a short PEG3 linker, any polydispersity can contribute to peak broadening.[1][2]
- Use high-quality, monodisperse PEG starting materials.
Secondary Interactions with the Stationary Phase The Cbz group and other parts of the molecule can have secondary interactions with the C18 stationary phase.
- Optimize the mobile phase. Varying the organic solvent (acetonitrile vs. methanol) and the pH can significantly impact peak shape.
Ionization of the Carboxylic Acid The ionization state of the carboxylic acid will affect retention and peak shape.
- Control the pH of the mobile phase with a buffer. A pH below the pKa of the carboxylic acid (typically around 4-5) will ensure it is protonated and more retained, often leading to sharper peaks. Trifluoroacetic acid (TFA) at 0.1% is a common additive.

Experimental Protocols

Protocol 1: General Purification of this compound by Silica Gel Chromatography
  • Reaction Quenching and Workup:

    • Upon completion of the Cbz-protection reaction, quench any remaining Cbz-Cl by adding water or a small amount of an amine scavenger.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Silica Gel Chromatography:

    • Prepare a silica gel column in a suitable non-polar solvent system (e.g., 20% ethyl acetate in hexanes).

    • Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity. A typical gradient might be from 20% to 100% ethyl acetate in hexanes, followed by 5-10% methanol in dichloromethane if the product is highly retained.

    • Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify the pure product.

    • Combine the pure fractions and concentrate to yield the purified this compound.

Protocol 2: Purification of this compound by Preparative RP-HPLC
  • Sample Preparation:

    • Dissolve the crude or partially purified product in a suitable solvent, such as a mixture of the mobile phase or DMSO.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A C18 stationary phase is commonly used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 20-30 minutes is a good starting point (e.g., 10-90% B).

    • Flow Rate: Dependent on the column dimensions, typically 1 mL/min for an analytical column and scaled up for a preparative column.

    • Detection: UV detection at a wavelength where the Cbz group absorbs (e.g., 254 nm).

  • Fraction Collection and Product Isolation:

    • Collect fractions corresponding to the product peak.

    • Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.

Data Presentation

Table 1: Typical RP-HPLC Retention Times for Cbz-NH-PEG-C2-acid Derivatives with Varying PEG Length

CompoundPEG Chain LengthTypical Retention Time (minutes)*
Cbz-NH-PEG1-C2-acid112.5
This compound 3 14.2
Cbz-NH-PEG5-C2-acid515.8

*Retention times are illustrative and will vary depending on the specific HPLC conditions (column, gradient, flow rate, etc.). The trend of increasing retention time with longer PEG chains is generally observed in reversed-phase chromatography.[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture workup Aqueous Workup (NaHCO3 wash) start->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying and Concentration extraction->drying chromatography Silica Gel Chromatography drying->chromatography analysis Purity Analysis (HPLC, NMR) chromatography->analysis final_product Pure this compound analysis->final_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_chromatography Chromatography Problems cluster_product_form Product Form Issues cluster_solutions Potential Solutions start Purification Issue Identified peak_tailing Peak Tailing on Silica start->peak_tailing broad_peaks Broad Peaks in RP-HPLC start->broad_peaks oily_product Product is an Oil start->oily_product add_modifier Add Mobile Phase Modifier (e.g., TEA or TFA) peak_tailing->add_modifier optimize_gradient Optimize Elution Gradient peak_tailing->optimize_gradient broad_peaks->optimize_gradient control_ph Control Mobile Phase pH broad_peaks->control_ph anhydrous_conditions Use Anhydrous Solvents oily_product->anhydrous_conditions screen_solvents Screen Crystallization Solvents oily_product->screen_solvents change_solvent Change Solvent System

Caption: Troubleshooting logic for common purification issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Cbz-NH-PEG3-C2-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of Cbz-NH-PEG3-C2-acid conjugates is critical for ensuring purity, stability, and batch-to-batch consistency in drug development and research. This guide provides a comparative overview of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

At a Glance: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific information required. While each technique offers unique advantages, a multi-faceted approach combining these methods is often necessary for comprehensive characterization.

ParameterHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Purity assessment, quantification, separation of impuritiesMolecular weight determination, structural confirmation, impurity identificationDefinitive structural elucidation, confirmation of conjugation, quantification
Information Provided Retention time, peak area (purity), separation of isomers and impuritiesMass-to-charge ratio (m/z), molecular formula, fragmentation patternsChemical shifts, coupling constants, integration (proton count)
Strengths High resolution for separation, excellent quantitative accuracy and precision, robust and widely available.[1][2]High sensitivity and specificity, provides exact molecular weight.[3][4]Provides unambiguous structural information, non-destructive.[5][6]
Limitations Requires a chromophore for UV detection (Cbz group is suitable), may require derivatization for some compounds, limited structural information alone.[7][8]Can be sensitive to sample matrix, complex spectra for polydisperse PEGs, may require chromatographic coupling for complex mixtures.[4][9]Lower sensitivity compared to MS, can be complex to interpret for large molecules or complex mixtures, requires higher sample concentrations.[10]
Typical Limit of Detection (LOD) ng/mL to µg/mL range[7]pg/mL to ng/mL rangeµg/mL to mg/mL range[10]

In-Depth Analysis and Experimental Protocols

A combination of these techniques provides a comprehensive characterization of this compound conjugates, from purity and quantity to definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound conjugates and separating them from starting materials, by-products, and other impurities.[7][11] Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of molecules.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a typical starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (due to the Cbz protecting group).[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition (e.g., 90:10 A:B) to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the this compound conjugate.[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.[4][9]

Experimental Protocol: ESI-MS for Molecular Weight Confirmation

  • Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode is typically used for PEGylated compounds, often forming adducts with sodium ([M+Na]+) or ammonium ([M+NH4]+) ions.[12]

  • Sample Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system (LC-MS). For direct infusion, a concentration of 10-100 µg/mL in methanol or acetonitrile with 0.1% formic acid is common.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 100 - 150 °C.

  • Mass Range: Scan a range that encompasses the expected molecular weight of the conjugate (e.g., m/z 100-1000).

  • Data Analysis: The resulting spectrum should show a prominent peak corresponding to the calculated molecular weight of the this compound conjugate, often as an adduct. High-resolution MS can confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, confirming the covalent linkage between the Cbz-protected amino acid, the PEG linker, and the carboxylic acid terminus. Both ¹H and ¹³C NMR are valuable.

Experimental Protocol: ¹H and ¹³C NMR for Structural Elucidation

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Sample Concentration: 5-10 mg of the conjugate dissolved in 0.5-0.7 mL of deuterated solvent.

  • ¹H NMR:

    • Expected Signals: Look for characteristic peaks of the Cbz group (aromatic protons ~7.3 ppm, benzylic protons ~5.1 ppm), the PEG linker (methylene protons ~3.6 ppm), and the protons of the C2-acid moiety.

    • Integration: The ratio of the integrals of these peaks should correspond to the number of protons in each part of the molecule, confirming the successful conjugation.[5]

  • ¹³C NMR:

    • Expected Signals: Characteristic signals for the carbonyls of the Cbz group and the carboxylic acid, the aromatic carbons of the Cbz group, and the repeating ethylene glycol units of the PEG linker (~70 ppm).[13][14]

  • Data Analysis: The chemical shifts and coupling patterns in the ¹H and ¹³C spectra provide a fingerprint of the molecule, allowing for unambiguous structural confirmation.

Workflow and Decision Making

The following diagram illustrates a typical workflow for the characterization of this compound conjugates, integrating the strengths of each analytical technique.

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_decision Outcome Synthesis Synthesize Conjugate Purification Purify Conjugate Synthesis->Purification HPLC HPLC (Purity & Quantification) Purification->HPLC Initial Purity Check MS Mass Spectrometry (Molecular Weight) HPLC->MS If Pure > 95% Fail Fails Specifications (Further Investigation) HPLC->Fail Purity < 95% NMR NMR Spectroscopy (Structural Confirmation) MS->NMR If MW Correct MS->Fail Incorrect MW Pass Meets Specifications NMR->Pass If Structure Confirmed NMR->Fail Incorrect Structure

Caption: A typical analytical workflow for this compound conjugate characterization.

Alternative and Complementary Techniques

While HPLC, MS, and NMR are the primary methods, other techniques can provide valuable complementary information:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of key functional groups (e.g., carbonyls, amides, ethers) in the conjugate.

  • Size Exclusion Chromatography (SEC): Useful for analyzing polydispersity if a polymeric PEG was used, or for detecting aggregation.

  • Elemental Analysis: Provides the percentage of C, H, N, and O, which can be compared to the theoretical values for the conjugate.

By employing a combination of these analytical methods, researchers and drug development professionals can ensure a thorough and accurate characterization of this compound conjugates, leading to higher quality and more reliable scientific outcomes.

References

Navigating the Complexity: A Comparative Guide to Mass Spectrometry Analysis of Cbz-NH-PEG3-C2-Acid Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount. This guide provides a comparative overview of mass spectrometry techniques for analyzing peptides modified with a Carboxybenzyl (Cbz)-NH-PEG3-C2-acid linker, offering insights into experimental design and data interpretation.

The modification of peptides with linkers such as Cbz-NH-PEG3-C2-acid is a common strategy in drug development to enhance solubility, stability, and pharmacokinetic properties. However, the inherent heterogeneity of the polyethylene glycol (PEG) chain and the presence of the Cbz protecting group present unique challenges for mass spectrometry analysis. A multi-faceted approach, often combining liquid chromatography with high-resolution mass spectrometry and various fragmentation techniques, is essential for comprehensive characterization.

Performance Comparison of Mass Spectrometry Techniques

The successful analysis of this compound modified peptides hinges on selecting the appropriate combination of ionization, mass analysis, and fragmentation methods. The primary challenges include managing the complexity arising from the PEG moiety's polydispersity and elucidating the fragmentation patterns of the entire modified peptide, including the Cbz group.

Technique Ionization Method Fragmentation Method Advantages Disadvantages Key Applications
LC-Q-TOF MS ESICIDHigh mass accuracy and resolution, allowing for confident determination of the average mass and PEG distribution.[1][2]CID may lead to preferential fragmentation of the most labile bonds, potentially leaving the modification intact or causing ambiguous spectra.Intact mass analysis of the modified peptide, determination of PEG heterogeneity.
LC-Orbitrap MS ESIHCD/CID/ETDVery high resolution and mass accuracy. HCD provides high-energy fragmentation for more complete peptide backbone cleavage. ETD is effective for localizing the modification site without cleaving the labile PEG chain.ETD may be less efficient for singly charged precursors. HCD can sometimes result in complex spectra.Precise intact mass measurement, confident site localization of the modification, and detailed fragmentation analysis.
LC-Triple Quadrupole MS ESICIDHigh sensitivity and ideal for targeted quantitative analysis using Multiple Reaction Monitoring (MRM).Lower resolution compared to TOF and Orbitrap instruments, making it less suitable for characterizing unknown modifications or heterogeneity.Quantitation of known this compound modified peptides in complex biological matrices.
MALDI-TOF/TOF MS MALDIPSD/CIDHigh throughput and tolerance to some buffers and salts. Good for intact mass determination.Can be less effective for analyzing heterogeneous PEGylated peptides due to suppression of higher mass ions. Fragmentation can be less controlled than in ESI-based methods.Rapid screening of synthesis products and intact mass confirmation.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are foundational protocols for the LC-MS/MS analysis of this compound modified peptides.

Protocol 1: Intact Mass Analysis using LC-Q-TOF MS with Post-Column Amine Addition

This protocol is designed to simplify the complex mass spectra arising from PEG heterogeneity by reducing the charge state of the modified peptide.

1. Sample Preparation:

  • Dissolve the this compound modified peptide in a solution of 0.1% formic acid in water/acetonitrile (95:5, v/v) to a final concentration of 1 µg/µL.

2. Liquid Chromatography (LC):

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Post-Column Amine Addition:

  • A solution of 0.5% triethylamine (TEA) in isopropanol is delivered at a flow rate of 10-20 µL/min via a T-junction post-column and pre-ESI source.[1] This aids in charge reduction and simplifies the resulting mass spectrum.[1]

4. Mass Spectrometry (Q-TOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Mass Range: 500-4000 m/z.

  • Data Acquisition: Acquire data in full scan mode.

5. Data Analysis:

  • Utilize deconvolution software to process the raw data and determine the average molecular weight and polydispersity of the PEGylated peptide.[2]

Protocol 2: Fragmentation Analysis for Site Localization using LC-Orbitrap MS with HCD

This protocol focuses on generating detailed fragment ion spectra to confirm the peptide sequence and identify the site of modification.

1. Sample Preparation and LC:

  • Follow the same procedure as in Protocol 1, but without the post-column amine addition to promote higher charge states beneficial for fragmentation.

2. Mass Spectrometry (Orbitrap):

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.2 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 450°C.

  • Data Acquisition: Data-Dependent Acquisition (DDA) mode.

    • Full Scan (MS1): Resolution of 120,000, mass range of 350-2000 m/z.

    • Tandem Scan (MS2): Precursor ions are selected for fragmentation by Higher-Energy Collisional Dissociation (HCD) with a normalized collision energy of 28-32%. Resolution of 30,000.

3. Data Analysis:

  • Use proteomic software to search the fragmentation data against a database containing the expected peptide sequence with the this compound modification.

  • Manually inspect the spectra for characteristic fragment ions. Expect to see b- and y-type fragment ions from the peptide backbone.

  • Look for a neutral loss corresponding to the Cbz group (e.g., loss of benzyl alcohol or toluene) and fragments of the PEG linker to confirm the modification's presence and structure.

Visualizing the Analytical Workflow

A clear understanding of the experimental and logical flow is essential for successful analysis.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Peptide Cbz-PEG-Peptide Dissolution Dissolution in LC-MS Grade Solvent Peptide->Dissolution Injection Sample Injection Dissolution->Injection Separation Reverse-Phase Separation Injection->Separation Elution Peptide Elution Separation->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization MS1 Full Scan (MS1) Intact Mass Ionization->MS1 Isolation Precursor Ion Isolation MS1->Isolation Deconvolution Deconvolution of MS1 Spectrum MS1->Deconvolution Fragmentation Fragmentation (HCD/CID/ETD) Isolation->Fragmentation MS2 Tandem Scan (MS2) Fragment Ions Fragmentation->MS2 DatabaseSearch Database Search of MS2 Spectra MS2->DatabaseSearch Interpretation Spectral Interpretation Deconvolution->Interpretation DatabaseSearch->Interpretation

Caption: Workflow for LC-MS/MS analysis of modified peptides.

By carefully selecting the appropriate mass spectrometry techniques and optimizing experimental protocols, researchers can effectively characterize this compound modified peptides, ensuring the quality and efficacy of these complex biomolecules in therapeutic development.

References

A Comparative Guide to the HPLC Purification and Analysis of Cbz-NH-PEG3-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purification and analysis of Cbz-NH-PEG3-C2-acid, a bifunctional PEG-based linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2] The performance of HPLC is compared with alternative purification techniques, supported by representative experimental data and detailed protocols to aid in methodological selection and implementation.

Introduction to this compound and its Analysis

This compound is a discrete PEG (dPEG®) linker featuring a carboxybenzyl (Cbz) protected amine and a terminal carboxylic acid.[3][4] This heterobifunctional structure is valuable in bioconjugation and drug discovery, allowing for the sequential attachment of two different molecular entities.[5] The PEG3 spacer enhances solubility and provides spatial separation between the conjugated molecules.[2] Given its role as a critical building block, ensuring the purity of this linker is paramount for the successful synthesis of well-defined final products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and effective technique for both the analysis and purification of such PEGylated small molecules.[6][7] Its high resolution allows for the separation of the target compound from starting materials, by-products, and other impurities.

HPLC-Based Analysis and Purification

The presence of the Cbz group, which contains a benzene ring, allows for straightforward detection by UV-Vis spectroscopy.[8] However, for more universal detection of PEGylated compounds, especially those lacking a UV chromophore, Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are superior alternatives.[][10][11][12]

Table 1: Comparison of HPLC Detection Methods
Detector TypePrincipleAdvantages for this compoundDisadvantages
UV-Vis Measures absorbance of light by chromophores.Simple, robust, and directly applicable due to the Cbz group. Good for purity assessment based on relative peak area.Response is dependent on the chromophore; impurities without a chromophore will be missed. Not ideal for absolute quantification without a reference standard.
ELSD Nebulizes eluent, evaporates the mobile phase, and measures light scattered by the remaining non-volatile analyte particles.Universal detection for any non-volatile analyte.[11] Compatible with gradient elution.[13] More sensitive than Refractive Index (RI) detectors.[13]Non-linear response requires calibration curves for quantification. Less sensitive than CAD for some applications.
CAD Similar to ELSD, but particles are charged and the total charge is measured.Universal detection with a more consistent response across different analytes compared to ELSD.[10][12] High sensitivity.Can be more expensive than UV or ELSD. Response can be affected by mobile phase composition.
Mass Spectrometry (MS) Ionizes the analyte and separates ions based on their mass-to-charge ratio.Provides molecular weight confirmation, giving high confidence in peak identification. Can detect and identify impurities.Higher cost and complexity. May require specific volatile mobile phases.

Experimental Protocol: Analytical RP-HPLC of this compound

This protocol is a representative method based on common practices for analyzing small PEGylated molecules.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and UV detector.

    • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (for the Cbz group)

    • Injection Volume: 10 µL

    • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Sample Preparation:

    • Dissolve a small amount of the this compound product in a suitable solvent (e.g., a 50:50 mixture of Acetonitrile/Water) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Preparative HPLC

For purification, the analytical method can be scaled up to a preparative scale by using a larger column (e.g., 21.2 x 250 mm) and a higher flow rate. The gradient may need to be adjusted to optimize the separation of the target compound from closely eluting impurities. Fractions are collected based on the detector signal and then analyzed by analytical HPLC to assess purity.

Comparison with Alternative Purification Methods

While RP-HPLC is highly effective, other techniques can be considered, particularly in the context of PROTAC synthesis workflows where the linker is an intermediate.

Table 2: Comparison of Purification Methods for this compound Products
MethodPrincipleAdvantagesDisadvantagesPurity Achieved
Preparative RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution and purity (>98% is common).[14][15] Applicable to a wide range of polarities. Well-established and reliable.Can be time-consuming and requires specialized equipment. Uses significant solvent volumes. Product recovery can be variable.Very High (>98%)
Flash Chromatography (Normal Phase) Adsorption chromatography on a silica gel stationary phase with a nonpolar mobile phase.Fast and can handle larger quantities of material than preparative HPLC. Good for removing nonpolar impurities.Lower resolution than HPLC. May not be suitable for highly polar compounds which can irreversibly stick to silica. This compound may have limited solubility in typical nonpolar solvents.Moderate (85-95%)
Resin-Based Purification Utilizes solid-phase extraction (SPE) cartridges to bind the compound of interest or impurities.Can be very rapid and amenable to parallel synthesis workflows.[16] No chromatographic purification may be required.[16]Lower resolution and capacity compared to chromatography. May not remove structurally similar impurities.Variable (Depends on resin and impurities)
Crystallization Precipitation of a solid crystalline material from a solution.Can yield very high purity material if successful. Scalable and cost-effective.Compound must be a solid and capable of forming crystals. Can be a trial-and-error process to find suitable conditions.High (>95% if successful)

Visualizing the Workflow

HPLC Analysis and Purification Workflow

The following diagram illustrates the typical workflow for the purification and analysis of a synthesized this compound product.

HPLC_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage synthesis Crude this compound Product prep_hplc Preparative RP-HPLC synthesis->prep_hplc Load Crude Product fraction_collection Fraction Collection prep_hplc->fraction_collection Separate & Collect analytical_hplc Analytical RP-HPLC fraction_collection->analytical_hplc Analyze Fractions purity_check Purity Assessment (e.g., >98%) analytical_hplc->purity_check pure_product Pure Product purity_check->pure_product Yes repurify Repurify or Pool Different Fractions purity_check->repurify No repurify->prep_hplc

Caption: Workflow for HPLC purification and analysis of this compound.

Logical Comparison of Purification Techniques

This diagram provides a logical framework for selecting a purification method based on key project requirements.

Purification_Decision start Need to Purify This compound q1 Highest Purity Required (>98%)? start->q1 q2 Large Scale (grams)? q1->q2 No prep_hplc Preparative RP-HPLC q1->prep_hplc Yes q3 Rapid Throughput Needed? q2->q3 No crystallization Consider Crystallization q2->crystallization Yes flash Flash Chromatography q3->flash No resin Resin-Based Purification q3->resin Yes

References

A Comparative Guide to PROTAC Linkers: Evaluating Cbz-NH-PEG3-C2-acid in the Landscape of Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial linker that tethers these two elements. The linker is far more than an inert spacer; its chemical composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex essential for protein degradation.

This guide provides an objective comparison of Cbz-NH-PEG3-C2-acid, a polyethylene glycol (PEG)-based linker, with other commonly employed PROTAC linkers. By examining experimental data and outlining detailed methodologies, we aim to furnish researchers with the insights necessary for the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The linker's architecture dictates the spatial orientation and proximity of the POI and the E3 ligase within the ternary complex.[1] An optimal linker facilitates productive protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.[1] Conversely, a poorly designed linker can result in steric hindrance or unfavorable interactions, diminishing the PROTAC's potency.[]

This compound: A Profile

This compound is a PROTAC linker that incorporates a hydrophilic PEG3 (three ethylene glycol units) spacer. The carboxybenzyl (Cbz) protecting group on the amine provides stability and allows for selective deprotection during synthesis, while the terminal carboxylic acid enables conjugation to an amine-functionalized warhead or E3 ligase ligand. The PEG component is intended to enhance the aqueous solubility of the resulting PROTAC, a common challenge for these often large and hydrophobic molecules.

Comparative Analysis of PROTAC Linker Classes

The selection of a PROTAC linker is a multi-parameter optimization process.[3] Here, we compare the general properties and performance of three major classes of linkers: flexible PEG-based linkers (represented by this compound), flexible alkyl linkers, and rigid linkers.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize experimental data from various studies, highlighting the impact of linker type and length on key PROTAC performance metrics. It is important to note that direct comparisons across different studies should be made with caution due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Impact of Linker Type and Length on Protein Degradation (DC50 and Dmax)

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BTKCRBNNon-covalent (PEG-based)-2.297[4]
BTKCRBNIrreversible Covalent (PEG-based)-~5-10>85[4]
BTKCRBNReversible Covalent (PEG-based)-<10>85[4]
BRD4CRBNPEG-<1>90[5]
BRD4VHLPEG-~25>90[6]
Androgen ReceptorVHLPEG-0.86>95[7]
HDAC1VHLAlkyl/PEG-910>50[5]
HDAC3VHLAlkyl/PEG-640>50[5]

Table 2: Impact of Linker Composition on Cellular Permeability (PAMPA Assay)

PROTAC SeriesLinker TypePermeability (Papp, 10⁻⁶ cm/s)Reference
AR PROTACsPEGGenerally low (<1.0)[8]
VHL-based PROTACsAlkyl0.002[9]
VHL-based PROTACs1-unit PEG0.005[9]
VHL-based PROTACs3-unit PEG0.006[9]

Table 3: Influence of Linker on Ternary Complex Formation

PROTACTargetE3 LigaseLinker FeatureTernary Complex StabilityCooperativity (α)Reference
MZ1BRD4VHLPEGHighPositive[10]
BTK PROTACsBTKCRBNLong PEGLacked positive cooperativity-[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC linkers. Below are protocols for key experiments cited in this guide.

Western Blot for Protein Degradation Assessment

This protocol is used to quantify the degradation of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).[12]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[12] Scrape the cells and collect the lysate.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.[12]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour.[13] Incubate the membrane with the primary antibody overnight at 4°C.[13] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection and Analysis: Wash the membrane again and detect the protein bands using an ECL substrate.[13] Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[13] Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[13]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This biophysical assay measures the binding affinity and kinetics of the PROTAC-induced ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip

  • Purified target protein, E3 ligase, and PROTAC

  • Running buffer

Procedure:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the sensor chip surface.[]

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the binary binding affinity.[]

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the other protein partner (the one not immobilized) over the sensor surface.[]

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Analyze the data to determine the binding affinity (Kd), and kinetic rate constants (ka, kd) for the ternary complex.[]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This in vitro assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS)

  • PROTAC compound

  • Plate reader

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.[4]

  • Compound Addition: Add the PROTAC solution to the donor wells and buffer to the acceptor wells.[4]

  • Incubation: Assemble the donor and acceptor plates and incubate for a set period (e.g., 4-16 hours).[4]

  • Concentration Measurement: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and incubation time.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Antibodies) E->F G 7. Detection & Densitometry F->G H 8. Data Analysis (DC50, Dmax) G->H

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Activation PKC_Ca PKCβ / Ca²⁺ Flux DAG_IP3->PKC_Ca NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 PKC_Ca->NFkB_NFAT_AP1 Proliferation B-Cell Proliferation & Survival NFkB_NFAT_AP1->Proliferation Transcription

Conclusion

The rational design of PROTAC linkers is a cornerstone of developing effective protein degraders. While flexible, hydrophilic linkers like those based on the this compound scaffold offer advantages in terms of solubility and synthetic accessibility, the optimal linker choice remains highly dependent on the specific POI and E3 ligase pair. The experimental data consistently demonstrates that linker length and composition profoundly impact degradation efficiency, cell permeability, and ternary complex stability. A systematic approach, employing the detailed experimental protocols outlined in this guide, is essential for identifying the ideal linker to unlock the full therapeutic potential of PROTACs.

References

PEG Linkers Outshine Alkyl Counterparts in Antibody-Drug Conjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison reveals the significant advantages of incorporating polyethylene glycol (PEG) linkers in antibody-drug conjugates (ADCs) over traditional alkyl linkers, leading to improved therapeutic profiles. Experimental data demonstrates that PEG linkers enhance solubility, reduce aggregation, and improve pharmacokinetic parameters, ultimately contributing to better in vivo efficacy and safety.

For researchers, scientists, and drug development professionals in the ADC field, the choice of linker chemistry is a critical determinant of a candidate's success. While both PEG and alkyl linkers serve to connect the antibody to the cytotoxic payload, the inherent hydrophilicity of PEG chains imparts a range of beneficial properties that are often absent in their more hydrophobic alkyl counterparts.

Key Performance Differences: A Side-by-Side Comparison

The primary advantages of PEG linkers stem from their ability to mitigate the hydrophobicity of the cytotoxic payload. Many potent anti-cancer agents are poorly soluble in aqueous environments, which can lead to aggregation of the ADC, compromising its stability and efficacy. The ethylene oxide repeats in a PEG chain create a hydration shell around the linker and payload, improving the overall solubility of the ADC.[][2]

This enhanced hydrophilicity directly translates to a lower propensity for aggregation. ADCs constructed with hydrophobic alkyl linkers, such as those based on succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are more prone to forming high molecular weight species, which can lead to rapid clearance from circulation and potential immunogenicity.[3]

From a pharmacokinetic perspective, PEG linkers have been shown to extend the plasma half-life of ADCs.[4] The increased hydrodynamic radius of PEGylated ADCs reduces renal clearance, allowing for longer circulation times and greater opportunity for the ADC to reach the tumor site.[2]

A direct comparison of a miniaturized ADC construct highlights these advantages. In a study comparing a HER2-targeted affibody conjugated to MMAE via a PEG linker (HP10KM) versus an SMCC-based alkyl linker (HM), the PEGylated version demonstrated a significantly longer plasma half-life.[4]

Quantitative Data Summary
ParameterADC with Alkyl Linker (HM)ADC with PEG Linker (HP10KM)Reference
Linker Type SMCC-based (Alkyl)10 kDa PEG[4]
Plasma Half-life (t½) 19.6 minutes219.0 minutes (11.2-fold increase)[4]
In Vitro Cytotoxicity (IC50) More PotentLess Potent (22-fold reduction)[4]
In Vivo Efficacy Less EffectiveMore Effective Tumor Growth Inhibition[4]

Note: The reduction in in vitro cytotoxicity for the PEGylated construct is a known trade-off that can be outweighed by the significantly improved pharmacokinetics, leading to superior overall in vivo efficacy.

Visualizing the Impact of Linker Choice

The structural differences between PEG and alkyl linkers and their subsequent impact on ADC properties can be visualized through the following diagrams.

cluster_0 ADC with Alkyl Linker (e.g., SMCC) cluster_1 ADC with PEG Linker cluster_2 Consequences mAb1 Antibody linker1 Hydrophobic Alkyl Linker mAb1->linker1 payload1 Hydrophobic Payload linker1->payload1 Aggregation Increased Aggregation linker1->Aggregation Promotes mAb2 Antibody linker2 Hydrophilic PEG Linker mAb2->linker2 payload2 Hydrophobic Payload linker2->payload2 Solubility Improved Solubility linker2->Solubility Enhances

Figure 1: Impact of Linker Hydrophilicity on ADC Properties.

cluster_0 Experimental Workflow: Comparing ADC Linkers cluster_1 Characterization Methods start Synthesize ADCs (PEG vs. Alkyl Linker) char Physicochemical Characterization start->char stability In Vitro Stability Assays char->stability pk In Vivo Pharmacokinetic Studies char->pk sec SEC (Aggregation) char->sec hic HIC (Hydrophobicity) char->hic efficacy In Vivo Efficacy Studies stability->efficacy pk->efficacy end Comparative Analysis of Therapeutic Index efficacy->end

Figure 2: Workflow for Comparative Analysis of ADC Linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of ADCs with different linkers. Below are outlines for key experimental protocols.

ADC Synthesis

Protocol 1: Synthesis of an ADC with an Alkyl Linker (SMCC-based)

This protocol describes the conjugation of a thiol-containing payload to an antibody via the heterobifunctional SMCC linker.

  • Antibody Modification:

    • Prepare the antibody in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5) at a concentration of 5-10 mg/mL.

    • Add a 10- to 20-fold molar excess of SMCC (dissolved in a small amount of an organic solvent like DMSO) to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess, unreacted SMCC using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent conjugation step.

  • Conjugation:

    • Prepare the thiol-containing drug-linker payload in a compatible buffer.

    • Add the payload to the maleimide-activated antibody at a slight molar excess.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).

  • Purification:

    • Purify the ADC from unreacted payload and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Protocol 2: Synthesis of an ADC with a PEG Linker (Maleimide-PEG-based)

This protocol outlines the conjugation of a thiol-containing payload to an antibody using a maleimide-PEG-NHS ester linker.

  • Antibody Modification:

    • This follows a similar procedure to the SMCC protocol. The antibody is reacted with the NHS ester end of the Maleimide-PEG-NHS linker to form a stable amide bond with lysine residues.

    • The reaction conditions (buffer, pH, molar excess of linker) are comparable to those for SMCC.

    • Removal of excess linker is also performed using desalting or dialysis.

  • Conjugation:

    • The subsequent conjugation of the thiol-containing payload to the maleimide group on the PEGylated antibody follows the same principles as the SMCC protocol.

  • Purification and Characterization:

    • Purification and characterization methods are the same as for the alkyl-linked ADC.

Analytical Methods

Protocol 3: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.

  • System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).

  • Mobile Phase: A buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject a known amount of the ADC sample.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to the monomer and high molecular weight species (aggregates).

    • Calculate the percentage of aggregation.

Protocol 4: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. It is a valuable tool for characterizing ADCs as the conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody.

  • System: An HPLC system with a UV detector.

  • Column: A HIC column (e.g., Butyl or Phenyl).

  • Mobile Phase:

    • Buffer A: High salt concentration (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Buffer B: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Equilibrate the column with a high percentage of Buffer A.

    • Inject the ADC sample.

    • Elute the bound ADC using a decreasing salt gradient (increasing percentage of Buffer B).

    • Monitor the chromatogram at 280 nm. A later retention time indicates greater hydrophobicity.

Protocol 5: In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic profile of an ADC.

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or immunodeficient mice for tumor xenograft models).

  • Dosing: Administer a single intravenous (IV) dose of the ADC at a predetermined concentration.

  • Sample Collection: Collect blood samples at various time points (e.g., 5 min, 1h, 6h, 24h, 48h, 96h, 168h) via tail vein or retro-orbital bleeding.

  • Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

  • Quantification:

    • Total Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the antibody component of the ADC.

    • Conjugated ADC: An ELISA can also be used to specifically quantify the ADC with the payload still attached.

    • Free Payload: Liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the amount of prematurely released payload in the plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.

References

A Comparative Guide to the Biological Activity of PROTACs Featuring PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Proteolysis Targeting Chimeras (PROTACs) that utilize the Cbz-NH-PEG3-C2-acid linker and its alternatives. The biological activity of a PROTAC is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. Here, we present experimental data comparing PROTACs with polyethylene glycol (PEG) linkers of varying lengths and those with alkyl-based linkers. This guide will delve into the key assays used to evaluate PROTAC efficacy, offering detailed protocols and visual workflows to aid in the design and assessment of these novel therapeutic agents.

The Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2][3] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (like Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker that connects these two ligands.[1][2][3] The linker is not merely a spacer; its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[2][4]

PEG linkers, such as those derived from this compound, are frequently used to improve the solubility and pharmacokinetic properties of PROTACs.[5] However, the optimal linker design is target-dependent, and a systematic evaluation of different linker types is crucial for developing potent and selective protein degraders.[2][4]

Comparative Analysis of PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).[4] The following table summarizes experimental data for PROTACs targeting the epigenetic reader protein BRD4, showcasing the impact of different linker compositions on degradation efficiency.

PROTAC (Target-Linker-E3 Ligase)Linker TypeDC50 (nM)Dmax (%)Cell LineReference
BRD4-PEG3-VHL Short PEG9.5>90Cancer Cell Line[6]
BRD4-PEG (longer)-VHL Long PEG29276HEK293T[2]
BRD4-Alkyl-CRBN (dBET23) Alkyl18>90Cancer Cell Line[7]
BRD4-Alkyl-VHL Alkyl<100>90Cancer Cell Line[8]

This table presents a compilation of data from multiple sources to illustrate the general trends in PROTAC performance based on linker type. The specific this compound linker is a type of short PEG linker.

Key Biological Activity Assays

A comprehensive evaluation of a PROTAC's biological activity involves a series of assays to probe each step of its mechanism of action.

Protein Degradation Assay (Western Blotting)

This is the most direct method to quantify the degradation of the target protein.

Experimental Protocol:

  • Cell Culture and Treatment: Seed a human cancer cell line expressing the target protein (e.g., BRD4 in HeLa or MDA-MB-231 cells) in 6-well plates.[1][9] Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1][10]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[1][10]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.[9]

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]

Ternary Complex Formation Assay (TR-FRET)

This assay confirms the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescently labeled target protein (e.g., BRD-His tagged with a donor fluorophore) and E3 ligase (e.g., CRBN labeled with an acceptor fluorophore).

  • Assay Plate Setup: In a 384-well plate, add the labeled proteins and a serial dilution of the PROTAC.

  • Incubation: Incubate the plate for a specified time (e.g., 180 minutes) to allow for ternary complex formation.[11]

  • Signal Detection: Measure the time-resolved fluorescence energy transfer (TR-FRET) signal using a plate reader. The signal is proportional to the amount of ternary complex formed.

  • Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect," where at high concentrations, binary complexes dominate over the productive ternary complex.[12][13]

Cell Viability Assay (MTS/MTT Assay)

This assay assesses the cytotoxic effect of the PROTAC on the cells.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for an extended period (e.g., 48-72 hours).[14]

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[3][15]

  • Signal Measurement: For MTS assays, record the absorbance at 490 nm. For MTT assays, first add a solubilizing agent to dissolve the formazan crystals, then measure the absorbance at 570 nm.[15][16]

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

Visualizing the Process

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound conjugate) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Proteolysis

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-Target, Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: DC50 & Dmax Determination analysis->end

Caption: Western Blot Experimental Workflow.

Conclusion

The selection of an appropriate linker is a critical determinant of PROTAC success. While PEG-based linkers like this compound offer advantages in terms of solubility and pharmacokinetics, the optimal linker length and composition must be empirically determined for each target protein and E3 ligase combination. The assays and protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of different PROTAC conjugates, facilitating the development of potent and selective protein degraders for therapeutic applications.

References

comparative study of different protecting groups for amine-PEG-acid linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an amine protecting group is a critical determinant in the successful synthesis and application of amine-PEG-acid linkers, which are fundamental components in bioconjugation, drug delivery, and materials science. The choice of protecting group influences not only the reaction conditions and overall yield but also the stability and functionality of the final conjugate. This guide provides a comprehensive comparison of three of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz). The following sections present a detailed analysis of their performance, supported by experimental data and protocols, to facilitate an informed decision-making process for your research and development endeavors.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for Boc, Fmoc, and Cbz protecting groups when used with amine-PEG-acid linkers. The data is compiled from a combination of literature sources and typical experimental outcomes in peptide synthesis, which serves as a reasonable proxy for their behavior on PEGylated substrates.

Table 1: Stability of Amine Protecting Groups Under Various Conditions

Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., 20% Piperidine in DMF)Hydrogenolysis (H₂, Pd/C)
Boc Labile[1]Stable[1]Stable[1]
Fmoc Stable[1][2]Labile[1][2]Can be cleaved, quasi-orthogonal to Cbz[2]
Cbz Stable (labile under harsh acid)[1]Stable[1]Labile[1]

Table 2: Typical Performance in Protection and Deprotection Reactions

Protecting GroupProtection ReagentTypical Protection YieldDeprotection ConditionsTypical Deprotection TimeTypical Deprotection Yield
Boc Di-tert-butyl dicarbonate (Boc)₂O>95%20-50% TFA in DCM[1]30-120 min>95%
Fmoc Fmoc-OSu or Fmoc-Cl>95%20% Piperidine in DMF[1]5-30 min[1]>98%
Cbz Benzyl chloroformate (Cbz-Cl)>90%H₂, 10% Pd/C in MeOH1-4 hours>95%

Key Considerations for Selecting a Protecting Group

The choice between Boc, Fmoc, and Cbz depends largely on the overall synthetic strategy and the chemical nature of the molecule of interest. This concept is known as orthogonality, where one protecting group can be removed without affecting others.[1]

  • Boc: The go-to choice for acid-labile deprotection. It is stable to bases and nucleophiles, making it compatible with a wide range of reaction conditions. However, the strong acidic conditions required for its removal may not be suitable for acid-sensitive substrates.

  • Fmoc: Ideal for syntheses requiring mild, basic deprotection. Its lability to piperidine allows for rapid and clean removal. It is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile side-chain protecting groups.[3]

  • Cbz: A robust protecting group, stable to both acidic and basic conditions.[1] Its removal via catalytic hydrogenolysis is very mild and occurs at a neutral pH, which is advantageous for sensitive molecules.[4] However, it is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes.

Experimental Protocols

Detailed methodologies for the protection and deprotection of an amine group on a generic amine-PEG-acid linker are provided below.

Protocol 1: Protection of Amine-PEG-Acid with Boc Anhydride

Materials:

  • Amine-PEG-acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate

  • Brine solution

Procedure:

  • Dissolve the amine-PEG-acid in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.

  • Add a 1.1 molar equivalent of (Boc)₂O to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amine-PEG-acid.

Protocol 2: Deprotection of Boc-Amine-PEG-Acid

Materials:

  • Boc-protected amine-PEG-acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine-PEG-acid in DCM.

  • Add an equal volume of TFA (to achieve a 50% TFA/DCM solution).

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • The resulting amine-PEG-acid TFA salt can often be used directly in the next step or can be neutralized by washing with a mild base.

Protocol 3: Protection of Amine-PEG-Acid with Fmoc-OSu

Materials:

  • Amine-PEG-acid

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the amine-PEG-acid in a mixture of DMF and aqueous sodium bicarbonate solution.

  • Add a 1.1 molar equivalent of Fmoc-OSu to the solution.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, add water to the reaction mixture to precipitate the Fmoc-protected product.

  • Collect the precipitate by filtration and wash thoroughly with water and then with diethyl ether to remove impurities.

  • Dry the product under vacuum.

Protocol 4: Deprotection of Fmoc-Amine-PEG-Acid

Materials:

  • Fmoc-protected amine-PEG-acid

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected amine-PEG-acid in DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature. The deprotection is typically complete within 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be precipitated by the addition of diethyl ether and collected by filtration.

Protocol 5: Protection of Amine-PEG-Acid with Cbz-Cl

Materials:

  • Amine-PEG-acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane and Water

  • Ethyl acetate

Procedure:

  • Dissolve the amine-PEG-acid in a 1:1 mixture of dioxane and aqueous sodium carbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.1 molar equivalent of Cbz-Cl to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 6: Deprotection of Cbz-Amine-PEG-Acid

Materials:

  • Cbz-protected amine-PEG-acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected amine-PEG-acid in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Stir the suspension under an atmosphere of hydrogen (e.g., using a balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG-acid.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the synthesis of a protected amine-PEG-acid linker and a decision-making process for selecting the appropriate protecting group.

G cluster_synthesis Synthesis of Protected Amine-PEG-Acid start Start with Amine-PEG-Acid protection Protection of Amine Group (Boc, Fmoc, or Cbz) start->protection purification Purification (e.g., Chromatography, Precipitation) protection->purification characterization Characterization (NMR, MS) purification->characterization final_product Protected Amine-PEG-Acid characterization->final_product

Caption: General workflow for the synthesis of a protected amine-PEG-acid linker.

G cluster_decision Protecting Group Selection Guide start Start: Need to protect an amine acid_sensitive Is the final molecule sensitive to strong acid? start->acid_sensitive base_sensitive Is the final molecule sensitive to base? acid_sensitive->base_sensitive Yes use_boc Use Boc acid_sensitive->use_boc No h2_sensitive Does the molecule have reducible groups (e.g., C=C)? base_sensitive->h2_sensitive Yes use_fmoc Use Fmoc base_sensitive->use_fmoc No use_cbz Use Cbz h2_sensitive->use_cbz No consider_other Consider alternative protecting groups h2_sensitive->consider_other Yes

References

Assessing the In Vivo Stability of Cbz-NH-PEG3-C2-Acid Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its therapeutic index by dictating the efficiency of payload delivery to the target cells and minimizing off-target toxicity. This guide provides a comparative assessment of the in vivo stability of the Cbz-NH-PEG3-C2-acid linker and common alternatives, supported by available experimental data.

The this compound linker features a carbamate moiety, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The carboxybenzyl (Cbz) group is typically employed as a stable protecting group for the amine during synthesis.[1][2] When incorporated as a linker in a final ADC construct, the core carbamate bond's stability is of primary importance. Generally, carbamate linkages are known for their high stability towards hydrolysis at physiological pH.[3] However, specific in vivo stability data for ADCs utilizing this precise linker is not extensively available in the public domain. Its stability would be contingent on the specific enzymatic environment it encounters in vivo.

In contrast, extensive research has been conducted on other classes of linkers, providing a basis for comparison. This guide will focus on two widely used cleavable linker types: peptide-based linkers (e.g., valine-citrulline) and disulfide linkers.

Comparative In Vivo Stability of ADC Linkers

The stability of a linker is often assessed by measuring the amount of conjugated drug that remains attached to the antibody over time in an in vivo model, typically in the plasma of mice or non-human primates. A longer half-life indicates greater stability.

Linker TypeSpecific Linker ExampleAnimal ModelKey Stability FindingsReference(s)
Peptide-Based Valine-Citrulline (Val-Cit)MouseLost >95% of conjugated payload after 14-day incubation in mouse plasma.
Valine-Citrulline (Val-Cit)MouseLinker half-life of approximately 144 hours (6.0 days).[4]
Valine-Citrulline (Val-Cit)Cynomolgus MonkeyApparent linker half-life of approximately 230 hours (9.6 days).[4]
Glutamic acid-Valine-Citrulline (EVCit)MouseShowed almost no linker cleavage after 14-day incubation in mouse plasma.
Disulfide-Based Hindered Disulfide (e.g., with adjacent methyl groups)MouseMore stable to reductive cleavage in plasma compared to unhindered disulfides.[5]
Unhindered DisulfideMouseLess stable in plasma, leading to faster drug deconjugation.[5][6]

Experimental Protocols for In Vivo Stability Assessment

The following is a generalized protocol for evaluating the in vivo stability of an ADC.

Objective:

To determine the pharmacokinetic profile and in vivo stability of an ADC by measuring the concentration of total antibody, intact ADC, and prematurely released payload in plasma over time.

Methodology:
  • Animal Model: Utilize appropriate animal models, such as mice or rats.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to the animals.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalytical Methods:

    • Total Antibody Quantification (ELISA):

      • Coat a 96-well plate with an antigen specific to the ADC's antibody.

      • Add plasma samples to the wells. The ADC and any unconjugated antibody will bind to the antigen.

      • Use a secondary antibody that detects the antibody portion of the ADC to generate a signal.

      • Quantify the total antibody concentration based on a standard curve.

    • Intact ADC Quantification (ELISA or LC-MS):

      • ELISA-based: A common method involves a sandwich ELISA format. One antibody captures the ADC's antibody, and a second antibody detects the payload. This ensures that only the intact ADC is measured.

      • LC-MS-based: This method provides a more detailed analysis of the drug-to-antibody ratio (DAR).

        • The ADC is isolated from the plasma, often using affinity capture.

        • The sample is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of different drug-loaded species.

    • Free Payload Quantification (LC-MS/MS):

      • Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).

      • Collect the supernatant containing the small molecule free payload.

      • Inject the supernatant into an LC-MS/MS system for highly sensitive and specific quantification of the released drug.[7]

Data Analysis:

The data from these assays are used to plot concentration-time curves for the total antibody, intact ADC, and free payload. From these curves, key pharmacokinetic parameters, including the half-life of the intact ADC, can be calculated to determine the in vivo stability of the linker.

Visualizing the Experimental Workflow

experimental_workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis animal_model Animal Model Selection (e.g., Mice) adc_admin ADC Administration (Single IV Dose) animal_model->adc_admin sample_collection Blood Sample Collection (Multiple Time Points) adc_admin->sample_collection plasma_prep Plasma Isolation sample_collection->plasma_prep protein_precip Protein Precipitation (for free payload) plasma_prep->protein_precip Aliquot elisa_total_ab Total Antibody Quantification (ELISA) plasma_prep->elisa_total_ab elisa_intact_adc Intact ADC Quantification (ELISA or LC-MS) plasma_prep->elisa_intact_adc lcms_free_payload Free Payload Quantification (LC-MS/MS) protein_precip->lcms_free_payload pk_analysis Pharmacokinetic Analysis (Half-life Calculation) elisa_total_ab->pk_analysis elisa_intact_adc->pk_analysis lcms_free_payload->pk_analysis stability_assessment Linker Stability Assessment pk_analysis->stability_assessment Determine

Caption: Workflow for assessing the in vivo stability of ADCs.

Signaling Pathways and Cleavage Mechanisms

The stability of a linker is intrinsically tied to its cleavage mechanism. The this compound linker, being a carbamate, is not designed with a specific biological cleavage trigger and would be considered a non-cleavable linker. Its degradation would rely on general hydrolysis or enzymatic degradation of the entire antibody construct within the lysosome. In contrast, cleavable linkers are designed to be selectively cleaved by specific triggers that are more prevalent in the tumor microenvironment or within cancer cells.

cleavage_mechanisms cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_env Tumor Microenvironment / Intracellular cluster_triggers Cleavage Triggers cluster_non_cleavable Non-Cleavable Pathway adc_stable Intact ADC (Stable Linker) adc_internalized Internalized ADC adc_stable->adc_internalized Tumor Targeting & Internalization proteases Proteases (e.g., Cathepsins) adc_internalized->proteases for Peptide Linkers low_ph Low pH (Endosome/Lysosome) adc_internalized->low_ph for Hydrazone Linkers reducing_agents Reducing Agents (e.g., Glutathione) adc_internalized->reducing_agents for Disulfide Linkers lysosomal_degradation Lysosomal Degradation of Antibody adc_internalized->lysosomal_degradation payload_release Payload Release proteases->payload_release low_ph->payload_release reducing_agents->payload_release payload_release_nc Payload-Linker- Amino Acid Release lysosomal_degradation->payload_release_nc

Caption: ADC linker cleavage mechanisms.

References

Safety Operating Guide

Proper Disposal of Cbz-NH-PEG3-C2-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Cbz-NH-PEG3-C2-acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a polyethylene glycol (PEG)-based PROTAC linker. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

Immediate Safety and Hazard Information

This compound (CAS No. 1310327-18-4) is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Hazard and Precautionary Data Summary
Hazard StatementDescriptionPrecautionary StatementDescription
H302Harmful if swallowed.P261Avoid breathing dust/fume/gas/mist/vapors/spray.
H312Harmful in contact with skin.P280Wear protective gloves/protective clothing/eye protection/face protection.
H315Causes skin irritation.P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H319Causes serious eye irritation.P302+P352IF ON SKIN: Wash with plenty of soap and water.
-(Potential for) Very toxic to aquatic life with long-lasting effects.P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste collection.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.

  • Wear appropriate PPE, including:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety goggles with side shields or a face shield.

    • A lab coat.

2. Spill Management:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.

  • Place the contaminated absorbent material into a designated, labeled hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.

3. Waste Collection and Segregation:

  • Collect all waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible waste container.

  • The waste container label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Harmful," "Irritant," "Potential Marine Pollutant").

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

4. Final Disposal:

  • Store the sealed hazardous waste container in a designated, secure waste accumulation area, away from incompatible materials.

  • Arrange for the disposal of the waste through your institution's licensed hazardous waste disposal contractor.

  • Crucially, do not dispose of this compound down the drain. The potential for aquatic toxicity makes this route of disposal environmentally irresponsible.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Response cluster_final Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Fume Hood PPE->FumeHood Decision Spill? FumeHood->Decision CollectWaste Collect Waste in Designated Container LabelWaste Label Container Clearly (Name, Hazards) CollectWaste->LabelWaste StoreWaste Store Waste in Secure Area LabelWaste->StoreWaste AbsorbSpill Absorb Spill with Inert Material CollectSpillWaste Collect Contaminated Material as Waste AbsorbSpill->CollectSpillWaste CollectSpillWaste->CollectWaste EHS Arrange Pickup by Licensed Contractor StoreWaste->EHS End End EHS->End Start Start Start->PPE Decision->CollectWaste No Decision->AbsorbSpill Yes

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

Essential Safety and Operational Guidance for Handling Cbz-NH-PEG3-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides crucial safety, operational, and disposal information for Cbz-NH-PEG3-C2-acid, a PEG-based PROTAC linker. The following procedural guidance is designed to answer specific operational questions and build confidence in laboratory safety and chemical handling protocols.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (e.g., nitrile or neoprene)
Skin and Body Protection Impervious clothing, such as a lab coat or disposable gown
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.

Operational Plan: Safe Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dust or vapors.

  • Avoid Contact: Take precautions to prevent contact with skin and eyes by wearing the appropriate PPE.

  • General Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

Storage:

  • Temperature: Store in a tightly sealed container in a cool, dry place. For long-term storage, refer to the manufacturer's specific recommendations, which may include refrigeration.

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Classification: The waste may be classified as hazardous depending on the jurisdiction and the specific mixture. Consult your institution's environmental health and safety (EHS) office for guidance.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Compound Weigh/Measure Compound Prepare Work Area->Weigh/Measure Compound Perform Experiment Perform Experiment Weigh/Measure Compound->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Segregate Waste Segregate Waste Clean Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cbz-NH-PEG3-C2-acid
Reactant of Route 2
Reactant of Route 2
Cbz-NH-PEG3-C2-acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。